molecular formula C8H6BrFN2 B1378333 6-Bromo-4-Fluoro-1-methyl-1H-indazole CAS No. 1358574-94-3

6-Bromo-4-Fluoro-1-methyl-1H-indazole

Cat. No.: B1378333
CAS No.: 1358574-94-3
M. Wt: 229.05 g/mol
InChI Key: FNYZGEXFMJWTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-1-methyl-1H-indazole (CAS 1358574-94-3) is a fluorinated and brominated indazole derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block , particularly in the synthesis of more complex molecules. Its molecular formula is C 8 H 6 BrFN 2 and it has a molecular weight of 229.05 . The structure features both bromo and fluoro substituents on the aromatic ring system, which are common in drug discovery for tuning the molecular properties of lead compounds. The primary application of this compound is as a key synthetic intermediate . It can be used to create advanced derivatives, such as this compound-3-carboxylic acid (CAS 1780788-37-5), which introduces a carboxylic acid functional group for further chemical transformations . This makes it a valuable precursor in the development of potential kinase inhibitors and other biologically active molecules for research purposes. Please handle this product with care. It is supplied with the safety signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-4-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZGEXFMJWTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Overview

This technical guide provides a detailed exploration of 6-Bromo-4-fluoro-1-methyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, safety information, a plausible synthetic pathway, and its emerging applications, with a particular focus on its role as an intermediate in the development of kinase inhibitors. The information is structured to provide both a foundational understanding for new researchers and in-depth insights for seasoned professionals in the field.

Scientific Integrity & Logic: An Expert's Perspective

As a Senior Application Scientist, the imperative is to present not just data, but a narrative that connects the molecular characteristics of this compound to its practical utility. The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a bromine atom, a fluorine atom, and a methyl group—offers a unique combination of reactivity and physicochemical properties that are highly valuable in the design of targeted therapeutics.

The bromine at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the chemical space around the indazole core. The fluorine atom at the 4-position can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule, all of which are critical parameters in drug design. The methyl group at the 1-position of the indazole ring prevents tautomerization and provides a fixed point of attachment, which can be crucial for maintaining a specific conformation required for biological activity.

This guide is structured to reflect the logical progression of a research and development workflow, from understanding the fundamental properties of a starting material to its strategic application in the synthesis of complex, biologically active molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 1358574-94-3
Molecular Formula C₈H₆BrFN₂[1]
Molecular Weight 229.05 g/mol [1]
Physical Form Solid
Purity Typically ≥97%[1]
Storage Sealed in a dry place at room temperature.

Safety Information

Handling this compound requires adherence to standard laboratory safety protocols. The following Globally Harmonized System (GHS) hazard information has been reported:

Hazard ClassHazard Statement
Acute Toxicity, Oral H301: Toxic if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis and Reactivity

While a specific, detailed, and validated experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established methods for the preparation of substituted indazoles.[3][4] The general strategy involves the formation of the indazole ring system from a suitably substituted aniline precursor, followed by methylation.

A likely synthetic approach would start from a fluorinated and brominated aniline derivative. The key transformation is the diazotization of the aniline followed by an intramolecular cyclization. The methylation of the indazole nitrogen can be achieved as a final step.

Synthesis_Pathway

The reactivity of the resulting this compound is largely dictated by the bromine atom at the 6-position. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, making it a valuable intermediate for building molecular complexity. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring in electrophilic substitution reactions.[5][6][7]

Applications in Medicinal Chemistry

The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[8] Substituted indazoles have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

Role as a Kinase Inhibitor Intermediate:

A significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structurally related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is a known intermediate in the synthesis of Abemaciclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[2] This strongly suggests that this compound can be similarly employed in the synthesis of other kinase inhibitors.

Drug_Discovery_Workflow

The bromine atom allows for the strategic introduction of various functionalities that can interact with specific residues in the kinase active site, leading to potent and selective inhibition. For instance, the development of Polo-like kinase 4 (PLK4) inhibitors, a target in cancer therapy, has utilized 6-bromoindazole as a starting material for the synthesis of potent inhibitors.[9]

Spectroscopic Data

While specific, publicly available NMR and mass spectra for this compound are limited, commercial suppliers often provide this data upon request.[1] Based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons on the indazole ring, with splitting patterns influenced by the fluorine and bromine substituents, and a singlet corresponding to the N-methyl group.

  • ¹³C NMR: Carbon signals for the aromatic and pyrazole rings, with the carbon attached to fluorine exhibiting a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (C₈H₆BrFN₂), with a characteristic isotopic pattern due to the presence of bromine.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a strategic advantage for the synthesis of complex molecules, particularly kinase inhibitors. While some experimental data remains to be fully disclosed in the public domain, the available information on its properties, safety, and the reactivity of related compounds provides a solid foundation for its application in research and development. As the quest for novel and targeted therapeutics continues, the utility of such well-designed heterocyclic intermediates will undoubtedly continue to grow.

References

  • Moldb. This compound CAS No.: 1358574-94-3 Cat. No.: M223395.

  • ChemicalBook. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8.

  • Apollo Scientific. 6-Bromo-4-fluoro-1H-indazole.

  • Zhu, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Sigma-Aldrich. This compound.

  • Shaikh, A., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.
  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

  • Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Sigma-Aldrich. This compound.

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole.

  • Wang, Z., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
  • ChemScene. 5-Bromo-4-fluoro-1-methyl-1H-indazole.

  • Giraud, F., et al. (2018).
  • Li, H., et al. (2007). Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors with Reduced Hypotension. Journal of Medicinal Chemistry.
  • Elguero, J., et al. (1978). 13C NMR of indazoles. Magnetic Resonance in Chemistry.
  • Bhat, U. V., et al. (2021). The Halogenation of Indazoles.
  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • Pharmaffiliates. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1h-benzo[d]imidazole.

  • Alım, Z., et al. (2019). Inhibitory effects of some indazole derivatives on bovine milk lactoperoxidase. Archives of Physiology and Biochemistry.
  • BLDpharm. 1231930-33-8|6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

  • Wiley-VCH. (2007). Supporting Information.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Modern Kinase Inhibitor Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2][3] The specific substitution pattern of 6-Bromo-4-Fluoro-1-methyl-1H-indazole designates it as a compound of significant interest for drug discovery programs. Its physicochemical properties are the fundamental determinants of its behavior in biological systems, influencing everything from solubility and permeability to target engagement and metabolic stability. This guide provides a comprehensive overview of these critical parameters, offering both available data for the compound and its close analogs, alongside detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development pipelines.

I. Core Physicochemical Profile

Precise experimental data for this compound is not extensively available in the public domain. Therefore, the following table includes a combination of data for the target compound, predicted values for closely related analogs, and computed values for isomers. This approach provides a valuable, albeit preliminary, assessment of its likely physicochemical characteristics. It is imperative for any research program to experimentally verify these properties.

PropertyValue/PredictionCompoundSource/Method
Molecular Formula C₈H₆BrFN₂This compound-
Molecular Weight 229.05 g/mol This compound-
CAS Number 1358574-94-3This compound-
Boiling Point 353.4 ± 22.0 °C6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazolePredicted
pKa (acid dissociation constant) 3.48 ± 0.106-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazolePredicted
LogP (octanol-water partition coefficient) 2.475-Bromo-4-fluoro-1-methyl-1H-indazole (isomer)Computed (XLogP3)[4][5]

II. Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. The rationale behind the choice of methodology is explained to provide a deeper understanding of the experimental design.

A. Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature, and any depression or broadening of this range can indicate the presence of impurities.[6][7]

Methodology: Capillary Melting Point Method [8]

This is the most common and reliable method for determining the melting point of a solid crystalline sample.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powder form.

    • Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid is observed (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is crucial to allow for efficient heat transfer from the heating block to the sample, ensuring an accurate reading.

  • A small, well-packed sample minimizes thermal gradients within the sample, leading to a sharper, more reproducible melting range.

Workflow for Melting Point Determination

MeltingPointWorkflow A Dry and Pulverize Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Rapid Heat to ~15-20°C Below Expected MP C->D E Slow Heat (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for determining the melting point of a solid crystalline compound.

B. Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates as it directly impacts their absorption and distribution in the body.[9][10][11][12]

Methodology: Shake-Flask Method [10][11]

This "gold standard" method determines the thermodynamic equilibrium solubility of a compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for this purpose.

  • Quantification:

    • Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

  • A prolonged equilibration time is necessary to ensure that the dissolution process has reached a true equilibrium.

  • Analysis by a sensitive and specific method like HPLC is essential for accurate quantification of the dissolved compound.

Workflow for Shake-Flask Solubility Determination

SolubilityWorkflow A Add Excess Solid to Buffer B Equilibrate with Agitation (24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Solute in Supernatant (e.g., HPLC) C->D E Report Solubility (e.g., in µg/mL or mM) D->E pKaWorkflow A Dissolve Compound in Solvent B Titrate with Standard Acid/Base A->B C Monitor pH with Electrode B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Half-Equivalence Point D->E

Caption: Workflow for determining the pKa of a compound using potentiometric titration.

D. Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a molecule's lipophilicity or "greasiness." It is a critical parameter for predicting membrane permeability and overall drug-likeness. [13][14][15][16] Methodology: Shake-Flask Method [13][14] This is the traditional and most direct method for determining LogP.

Step-by-Step Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

  • Partitioning:

    • Dissolve a known amount of this compound in one of the phases.

    • Add a known volume of the other phase.

    • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can aid in this process.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • The use of n-octanol is a well-established surrogate for biological membranes.

  • Pre-saturation of the solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements.

  • Accurate quantification in both phases is critical for obtaining a reliable LogP value.

Workflow for LogP Determination by Shake-Flask Method

LogPWorkflow A Pre-saturate n-Octanol and Water B Partition Compound Between Phases A->B C Separate the Two Phases B->C D Quantify Compound in Each Phase C->D E Calculate LogP D->E

Caption: Workflow for determining the LogP of a compound using the shake-flask method.

III. Spectroscopic Characterization (Representative Data)

While specific spectra for this compound are not readily available, data from closely related analogs can provide valuable insights into the expected spectral features. A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole includes a reference to its ¹H NMR spectrum, indicating the types of signals one would expect to observe. [17] Expected ¹H NMR Features (based on analogs):

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by the substitution on the benzene ring. The fluorine atom will introduce additional coupling.

  • N-Methyl Protons: A singlet corresponding to the methyl group attached to the indazole nitrogen, typically appearing in the range of 3.5-4.5 ppm.

  • Indazole CH Proton: A signal for the proton on the pyrazole ring.

Expected Mass Spectrometry Features (based on analogs):

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ).

  • The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. A mass spectrum for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole shows a mass spectrum (ES+): m/z = 272 (M + H)+. [18]

IV. Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a framework for understanding and experimentally determining these critical parameters. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided protocols and data for analogous compounds offer a solid foundation for any research and development program. By rigorously characterizing the physicochemical landscape of this and other promising compounds, researchers can make more informed decisions, leading to the rational design of safer and more effective medicines.

V. References

  • [No Author]. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Molecules. Retrieved January 26, 2026, from [Link]

  • [No Author]. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. Retrieved January 26, 2026, from

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved January 26, 2026, from [Link]

  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Melting point determination. University of Calgary. Retrieved January 26, 2026, from [Link]

  • Yildiz, E. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved January 26, 2026, from [Link]

  • [No Author]. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved January 26, 2026, from [Link]

  • Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved January 26, 2026, from [Link]

  • de Oliveira, C. S. A., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. PubChem. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Melting point determination. SSERC. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. PubChem. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Aqueous Solubility. Creative Biolabs. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). LogP/D. Cambridge MedChem Consulting. Retrieved January 26, 2026, from [Link]

  • [No Author]. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education - ACS Publications. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved January 26, 2026, from [Link]

  • [No Author]. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Retrieved January 26, 2026, from [Link]

Sources

The Strategic Blueprint: 6-Bromo-4-Fluoro-1-methyl-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Senior Application Scientists and Drug Development Professionals

Foreword: Beyond the Scaffold, A Gateway to Precision

In the landscape of modern therapeutics, particularly within oncology, the demand for highly specific, potent, and metabolically robust small molecules has never been greater. The era of "one-size-fits-all" chemotherapy is steadily being replaced by a paradigm of targeted therapy, where drugs are designed to interact with specific molecular drivers of a disease. This shift places immense pressure on the field of medicinal chemistry to produce novel molecular architectures with precisely tuned properties.

It is within this context that key pharmaceutical intermediates—the foundational building blocks of these complex drugs—become critically important. This guide focuses on one such intermediate: 6-Bromo-4-Fluoro-1-methyl-1H-indazole (CAS No. 1358574-94-3) . We will dissect its strategic importance, moving beyond a simple recitation of its properties to a deeper analysis of why its specific arrangement of atoms makes it a powerful tool for the development of next-generation kinase inhibitors and other targeted agents. This document serves as a technical resource for researchers and developers, providing not just protocols, but the causal, field-proven logic behind its synthesis and application.

Core Characteristics: A Profile of a Privileged Intermediate

This compound is a substituted indazole, a class of bicyclic heteroaromatics that are recognized as "privileged structures" in medicinal chemistry.[1] The indazole core is a bioisostere of purine, allowing it to effectively mimic the adenine base of ATP and form key hydrogen bonds within the hinge region of kinase active sites.[1] This inherent binding capability is the foundation of its utility. However, it is the specific substitutions on this core that elevate its status from a simple scaffold to a strategic intermediate.

PropertyValueSource(s)
CAS Number 1358574-94-3[2],
Molecular Formula C₈H₆BrFN₂[2]
Molecular Weight 229.05 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥97%[2]
Storage Sealed in dry, room temperature[4]

Analytical Characterization: Standard quality control for this intermediate involves a suite of analytical techniques to confirm identity and purity. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are employed to confirm the structural integrity and molecular weight of the compound.[4][5]

Strategic Synthesis: Building the Intermediate

The value of a pharmaceutical intermediate is intrinsically linked to the efficiency and scalability of its synthesis. The synthesis of this compound can be approached through a logical, multi-step pathway, typically starting from a readily available substituted aniline. The following protocol is a representative, robust method adapted from established indazole synthesis procedures.[5][6]

The core transformation relies on the Davis-Beirut reaction , a method for forming indazoles from 2-methylanilines via diazotization and intramolecular cyclization.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Fluoro-4-methylaniline (Starting Material) B Step 1: Bromination (NBS, Acetonitrile) A->B C 5-Bromo-2-fluoro-4-methylaniline B->C D Step 2: Diazotization & Cyclization (t-BuONO, AcOH) C->D E 6-Bromo-4-fluoro-1H-indazole D->E F Step 3: N-Methylation (MeI, K2CO3, DMF) E->F G This compound (Final Product) F->G

Caption: Proposed synthesis route for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Bromination of 2-Fluoro-4-methylaniline

  • Causality: The first step is to install the bromine atom at the correct position. Using a mild brominating agent like N-Bromosuccinimide (NBS) provides selectivity for the position ortho to the activating methyl group and para to the amino group.

  • Procedure:

    • Dissolve 2-fluoro-4-methylaniline (1.0 eq) in acetonitrile.

    • Cool the solution to 0-5°C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10°C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium bisulfite.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-fluoro-4-methylaniline.

Step 2: Diazotization and Cyclization to form 6-Bromo-4-fluoro-1H-indazole

  • Causality: This is the key ring-forming step. Tert-butyl nitrite serves as the diazotizing agent, converting the aniline into a diazonium salt in situ. Acetic acid acts as both the solvent and a proton source. The subsequent intramolecular cyclization is driven by the desire to form a stable aromatic indazole ring system.

  • Procedure:

    • Dissolve 5-Bromo-2-fluoro-4-methylaniline (1.0 eq) in glacial acetic acid.

    • Heat the mixture to 60-70°C.

    • Add tert-butyl nitrite (1.5 eq) dropwise over 30 minutes.

    • Maintain the temperature for 2-3 hours. Monitor the reaction for completion.

    • Cool the mixture to room temperature and pour it into ice water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • The crude product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography to yield 6-Bromo-4-fluoro-1H-indazole.

Step 3: N-Methylation

  • Causality: The final step is the regioselective methylation of the indazole nitrogen. In the presence of a base like potassium carbonate, the N-H proton is abstracted, forming an indazolide anion. This nucleophile then attacks the methyl iodide electrophile. The N1 position is generally favored for alkylation.

  • Procedure:

    • Dissolve 6-Bromo-4-fluoro-1H-indazole (1.0 eq) in a polar aprotic solvent like DMF.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Add methyl iodide (MeI, 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the final product, this compound.

Application in Drug Synthesis: A Tool for Precision Coupling

The true power of this compound lies in its role as a versatile coupling partner. The bromine atom at the C6 position is a critical "handle" for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions are the workhorses of pharmaceutical chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.

  • The Strategic Role of Each Substituent:

    • Indazole Core: Provides the primary pharmacophore for kinase hinge binding.

    • C6-Bromine: Enables selective cross-coupling to build out the molecule, adding moieties that can target other regions of the active site or improve pharmacokinetic properties.

    • C4-Fluorine: Acts as a powerful modulator. It can increase metabolic stability by blocking a potential site of oxidative metabolism. Its electron-withdrawing nature can also fine-tune the pKa of the indazole ring and create favorable dipole or hydrogen-bonding interactions with the target protein.

    • N1-Methyl: This group projects into a specific vector space, influencing the overall conformation of the final drug molecule. It can enhance solubility and prevent the formation of unwanted N-H hydrogen bonds that might lead to off-target effects or poor absorption.

Case Study Context: Building Next-Generation Kinase Inhibitors like Taletrectinib

While not a direct precursor, the synthesis of complex, next-generation ROS1/NTRK inhibitors like Taletrectinib exemplifies the type of molecular architecture enabled by intermediates like ours.[3][7] Taletrectinib is designed to overcome resistance to earlier-generation drugs and shows efficacy against tumors with specific genetic fusions.[8] Its structure is an assembly of distinct heterocyclic fragments joined together. The synthesis of such molecules relies heavily on the principles of cross-coupling, where a halogenated heterocycle (like our indazole) is coupled with another functionalized fragment (like a boronic acid or an amine).

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a standard Suzuki coupling, a cornerstone reaction for which this intermediate is ideally suited.[9]

Suzuki_Coupling cluster_0 Reactants cluster_1 Reaction Conditions A This compound C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) B Arylboronic Acid (R-B(OH)2) D 6-Aryl-4-fluoro-1-methyl-1H-indazole (Coupled Product) C->D C-C Bond Formation

Caption: Workflow for a representative Suzuki-Miyaura cross-coupling reaction.

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

    • Add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring for completion by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel chromatography to obtain the 6-aryl-4-fluoro-1-methyl-1H-indazole product.

This protocol is a self-validating system; the consumption of the bromo-indazole starting material and the appearance of the higher molecular weight coupled product can be easily tracked, confirming the reaction's success.

Biological Context: The Mechanism of Kinase Inhibition

The ultimate goal of using this intermediate is to produce a drug that modulates a biological pathway. Indazole-based kinase inhibitors function by competing with endogenous ATP for the enzyme's active site. In cancers driven by kinase fusions like ROS1 or NTRK, a constitutively active kinase signals uncontrollably, leading to cell proliferation and survival.[3][10]

Kinase_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition Pathway GF Growth Factor Receptor ROS1/NTRK Receptor GF->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Indazole-Based Inhibitor (e.g., Taletrectinib) BlockedReceptor ROS1/NTRK Receptor Inhibitor->BlockedReceptor Competitive Binding BlockedDownstream Signaling Blocked BlockedReceptor->BlockedDownstream BlockedATP ATP X X BlockedATP->X Apoptosis Apoptosis BlockedDownstream->Apoptosis

Caption: Mechanism of action for a tyrosine kinase inhibitor targeting the ROS1/NTRK pathway.

An inhibitor synthesized from our intermediate would occupy the ATP-binding pocket of the ROS1 or NTRK kinase, preventing phosphorylation and halting the downstream signaling cascade that drives tumor growth.

Safety and Handling

As with any active chemical reagent, proper handling is paramount. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral; Skin Irritation; Eye Irritation; STOT SE 3GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from supplier safety information.[4]

Conclusion: An Architect's Tool for Targeted Therapeutics

This compound is more than just a collection of atoms; it is a meticulously designed tool for the molecular architect. Its combination of a privileged indazole core, a strategically placed bromine for cross-coupling, a modulating fluorine atom, and a directing N-methyl group makes it an exceptionally valuable intermediate. It provides medicinal chemists with a robust and versatile platform to efficiently construct complex molecules, accelerating the discovery and development of next-generation targeted therapies. Understanding the causality behind its design and application is key to unlocking its full potential in the ongoing quest for more precise and effective medicines.

References

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation . ResearchGate. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A). Google Patents.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives . ResearchGate. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Taletrectinib Wikipedia Page . Wikipedia. Available at: [Link]

  • Taletrectinib Drug Approval Information . New Drug Approvals. Available at: [Link]

  • Taletrectinib adipate Review . Drugs of the Future. Available at: [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole (CN112321510A). Google Patents.
  • Taletrectinib Reference Standard . Shimadzu Chemistry & Diagnostics. Available at: [Link]

  • This compound Product Page . Reagentia. Available at: [Link]

  • Taletrectinib Substance Information . precisionFDA. Available at: [Link]

  • Taletrectinib Ligand Page . IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Taletrectinib Adipate PubChem Page . PubChem. Available at: [Link]

Sources

The Strategic Role of 6-Bromo-4-Fluoro-1-methyl-1H-indazole in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents, particularly protein kinase inhibitors.[1] Its unique bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, serves as an excellent bioisostere for other key pharmacophores like indole and phenol.[1] This allows it to form crucial hydrogen bonding interactions with the hinge region of kinase active sites, a common feature among many successful kinase inhibitors.[1] Within this important class of compounds, 6-Bromo-4-fluoro-1-methyl-1H-indazole has emerged as a particularly valuable building block for the synthesis of novel kinase inhibitors.

This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of the synthesis and application of this compound. We will delve into its physicochemical properties, present a detailed synthetic protocol, and explore its utility in constructing kinase inhibitors through key cross-coupling reactions. Furthermore, we will examine the mechanistic underpinnings of these reactions and discuss the structure-activity relationship (SAR) insights that can be gleaned from inhibitors incorporating this scaffold.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrFN₂PubChem
Molecular Weight 229.05 g/mol PubChem
Appearance Off-white to yellow solid (predicted)
Boiling Point ~353.4 ± 22.0 °C (Predicted)ChemicalBook[2]
Density ~1.49 g/cm³ (Predicted)ChemicalBook[2]
pKa ~3.48 ± 0.10 (Predicted)ChemicalBook[2]
XLogP3 2.4PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

Note: Some properties are estimated based on the structurally related compound 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.[2][4][5]

Synthesis of this compound: A Plausible Route

A practical synthesis of this compound can be envisioned through a multi-step process starting from a readily available substituted aniline. The following protocol is adapted from established methods for synthesizing similar indazole derivatives.[6]

Proposed Synthetic Workflow

Synthetic Workflow A 3-Fluoro-4-bromoaniline B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Cyclization (e.g., SnCl2 reduction) C->D E 6-Bromo-4-fluoro-1H-indazole D->E F N-Methylation (e.g., CH3I, K2CO3) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Fluoro-4-bromoaniline

  • To a stirred solution of 3-fluoro-4-bromoaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) at 0-5 °C, add a solution of sodium nitrite in water dropwise.

  • Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction converts the primary amino group into a diazonium group, which is a good leaving group and is essential for the subsequent cyclization step to form the indazole ring. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reductive Cyclization to form 6-Bromo-4-fluoro-1H-indazole

  • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂), in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the mixture is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-Bromo-4-fluoro-1H-indazole.

Causality: The reducing agent facilitates the intramolecular cyclization of the diazonium salt to form the pyrazole ring of the indazole system. The basic workup neutralizes the excess acid and allows for the extraction of the product into an organic solvent.

Step 3: N-Methylation of 6-Bromo-4-fluoro-1H-indazole

  • Dissolve the crude 6-Bromo-4-fluoro-1H-indazole in a polar aprotic solvent such as acetone or DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

Causality: The base deprotonates the nitrogen of the indazole ring, making it nucleophilic. The resulting anion then attacks the methylating agent in an Sₙ2 reaction to form the N-methylated product.

Application in Kinase Inhibitor Synthesis via Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which are often crucial for achieving high potency and selectivity in kinase inhibitors.

General Workflow for Kinase Inhibitor Synthesis

Kinase Inhibitor Synthesis A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C Buchwald-Hartwig Amination (with Amine) A->C D 6-Aryl-4-fluoro-1-methyl-1H-indazole Derivative B->D E 6-Amino-4-fluoro-1-methyl-1H-indazole Derivative C->E F Kinase Inhibitor Candidate D->F E->F

Caption: General strategies for synthesizing kinase inhibitors from this compound.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7][8]

  • To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base like potassium carbonate or cesium carbonate.

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality: The palladium catalyst facilitates the coupling between the sp²-hybridized carbon of the bromo-indazole and the sp²-hybridized carbon of the arylboronic acid. The base is required to activate the boronic acid for transmetalation to the palladium center.[7]

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[9][10]

  • In an inert atmosphere glovebox or using Schlenk techniques, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C with stirring until the reaction is complete.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the product by column chromatography.

Causality: The palladium catalyst, in conjunction with a bulky, electron-rich phosphine ligand, enables the coupling of the aryl bromide with the amine. The strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[9]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of these cross-coupling reactions is key to troubleshooting and optimizing reaction conditions. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.

Suzuki-Miyaura Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIAr Ar-Pd(II)-Ar'(L2) Transmetal->PdIIAr ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the bromo-indazole to a Pd(0) complex. This is followed by transmetalation with the activated boronic acid and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for kinase inhibitors derived directly from this compound is not extensively published, we can infer general trends from the broader class of indazole-based inhibitors.[11]

Position of ModificationFunctional GroupExpected Impact on ActivityRationale
C6 (from Bromine) Aryl/Heteroaryl groupsPotency and SelectivityThese groups often occupy a hydrophobic pocket in the kinase active site, and their nature can be tuned to achieve specific interactions and improve selectivity.
C6 (from Bromine) AminesSolubility and PotencyIntroduction of amine functionalities can improve aqueous solubility and provide additional hydrogen bonding interactions.
C4-Fluoro FluorineBinding Affinity and Metabolic StabilityThe electronegative fluorine atom can form favorable interactions with the protein backbone and can block potential sites of metabolism, thereby improving the pharmacokinetic profile.
N1-Methyl MethylPotency and Cell PermeabilityThe methyl group can enhance binding by occupying a small hydrophobic pocket and can improve cell permeability by masking a hydrogen bond donor.

Conclusion

This compound is a highly versatile and valuable building block in the synthesis of novel kinase inhibitors. Its strategic placement of bromo, fluoro, and methyl groups provides a platform for diverse chemical modifications through robust and well-established cross-coupling reactions. The insights provided in this guide regarding its synthesis, functionalization, and the general SAR principles associated with its core structure are intended to empower researchers in their quest to develop the next generation of targeted therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 1287-1302. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(6), 7036-7048. Retrieved from [Link]

  • PubMed. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469. Retrieved from [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7431-7440. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 412-415. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2344. Retrieved from [Link]

  • Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery, 18(11), 1041-1048. Retrieved from [Link]

Sources

In-Silico Evaluation of 6-Bromo-4-Fluoro-1-methyl-1H-indazole: A Scaffold Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the in-silico characterization of 6-Bromo-4-Fluoro-1-methyl-1H-indazole . Unlike standard library screening, this guide treats the molecule as a privileged scaffold for Fragment-Based Drug Discovery (FBDD). Indazoles are established bioisosteres for the adenine ring of ATP, making them potent kinase inhibitor cores (e.g., Axitinib, Pazopanib).

Key Molecular Features:

  • 1-Methyl Group: Removes the classic N1-H donor capability, forcing a specific binding mode driven by the N2 acceptor and hydrophobic interactions.

  • 6-Bromo Substituent: Provides a handle for cross-coupling (Suzuki-Miyaura) during synthesis but, more importantly, introduces a Sigma-Hole for potential halogen bonding in the binding pocket.[1]

  • 4-Fluoro Substituent: Modulates pKa and blocks metabolic oxidation at the electron-rich C4 position.[1]

Quantum Mechanical Profiling (DFT)

To understand the non-covalent interaction potential of this scaffold, we must go beyond molecular mechanics and utilize Density Functional Theory (DFT). The primary objective is to map the Electrostatic Potential (ESP) surface to quantify the "Sigma Hole" on the bromine atom.

Theoretical Basis: The Sigma Hole

Halogen bonding (X-bonding) is a highly directional interaction (


). While halogens are generally electronegative, the anisotropy of electron density creates a region of positive potential on the distal side of the halogen atom—the Sigma Hole .[2][3][4] This allows the 6-Br to act as a Lewis acid interacting with backbone carbonyls in target proteins (e.g., Kinase Hinge regions).
DFT Protocol

Software: Gaussian 16, ORCA, or equivalent QM package. Functional/Basis Set:


B97X-D / 6-311G(d,p).
Rationale: The 

B97X-D functional includes dispersion corrections, essential for accurately modeling the electron correlation in halogenated aromatic systems.

Step-by-Step Workflow:

  • Conformational Search: Generate initial low-energy conformers (though the indazole core is rigid, the methyl group rotation requires minimization).

  • Geometry Optimization: Optimize to a local minimum in the gas phase.

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • ESP Mapping: Calculate the electrostatic potential mapped onto the electron density isosurface (0.002 au).

  • Sigma Hole Quantification: Measure the maximum positive electrostatic potential (

    
    ) at the tip of the C-Br bond.
    
Visualization of QM Workflow

DFT_Workflow Start Initial Structure (3D Coordinates) Opt Geometry Optimization (wB97X-D/6-311G**) Start->Opt Input Freq Frequency Calc (Check Imaginary Freq) Opt->Freq Converged Geom ESP ESP Surface Mapping (Isovalue 0.002) Freq->ESP Validated Minima Analysis Sigma Hole Analysis (Measure Vs,max) ESP->Analysis Data Extraction

Caption: QM workflow for identifying halogen bonding potential. The wB97X-D functional ensures dispersion forces are accounted for.[1]

Molecular Docking Strategy: The "Hinge Binder" Hypothesis

When modeling this molecule, we treat it as a core fragment . The most probable biological target class for this scaffold is the Protein Kinase family (e.g., VEGFR2, Aurora A), where the indazole mimics the adenine of ATP.

Binding Mode Analysis
  • N2 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone amide (e.g., Cys919 in VEGFR2).

  • 1-Methyl: Projects into the solvent or hydrophobic pocket, preventing the "flip" binding mode seen in 1H-indazoles.

  • 6-Bromo: Can form a halogen bond with backbone carbonyls or occupy a hydrophobic sub-pocket.[1]

Docking Protocol (AutoDock Vina / Glide)

Step 1: Ligand Preparation

  • Assign bond orders and Gasteiger charges.[1]

  • Crucial: Define the Bromine atom explicitly. If using AutoDock, ensure the parameter file supports Br; otherwise, use a specialized force field like AutoDock4Zn or Opls4 (Schrödinger) which handles halogens better.

Step 2: Receptor Grid Generation

  • Target: VEGFR2 (PDB: 4AGD) or similar kinase.[1][5]

  • Grid Box: Center on the ATP binding site.[6] Size:

    
     Å.[1]
    

Step 3: Sampling & Scoring

  • Run rigid docking (ligand flexible, receptor rigid).

  • Constraint (Optional but Recommended): Set a positional constraint on the N2 atom to ensure it faces the hinge region, filtering out non-productive poses.

Docking Logic Flow

Docking_Logic Ligand 6-Br-4-F-1-Me-Indazole (Ligand) Prep Ligand Prep (Charge Assignment) Ligand->Prep Receptor Kinase Target (e.g., VEGFR2) (Receptor) Grid Grid Generation (ATP Pocket) Receptor->Grid Dock Docking (Vina/Glide) Search Algorithm Prep->Dock Grid->Dock Filter Pose Filtering (Hinge Interaction Check) Dock->Filter Score Ranked Poses (Binding Affinity) Filter->Score Select Top Hits

Caption: Docking workflow emphasizing the filtration of poses based on specific hinge region interactions.

ADMET & Physicochemical Profiling

The substitution pattern (4-F, 1-Me) significantly alters the "Rule of 5" compliance compared to the parent indazole. We utilize predictive models (e.g., SwissADME algorithms) to estimate these parameters.[7][8][9]

Predicted Properties Table[1][10][11]
PropertyPredicted ValueImplication for Drug Design
Molecular Weight ~229.05 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).[1]
LogP (Consensus) ~2.4 - 2.8Moderate lipophilicity; good membrane permeability expected.[1]
TPSA ~17.8 ŲVery low polar surface area; high Blood-Brain Barrier (BBB) permeation potential.[1]
H-Bond Donors 0The 1-Methyl caps the only donor; relies solely on acceptors.[1]
H-Bond Acceptors 2N2 of indazole and F (weak acceptor).[1]
Metabolic Stability High4-Fluoro blocks P450 oxidation at the susceptible C4 position.[1]
Biological Implications[1]
  • CNS Penetration: With a low TPSA and moderate LogP, this scaffold is predicted to cross the Blood-Brain Barrier effectively, making it suitable for CNS kinase targets (e.g., JNK, CDK5).

  • Solubility: The lack of H-bond donors and the presence of Br/F may reduce aqueous solubility compared to 1H-indazole.[1] Formulation may require salt formation (using the basic N2) or co-solvents.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[9] Scientific Reports, 7, 42717. [Link]

  • Halogen Bonding: Politzer, P., et al. (2013). Halogen bonding and other

    
    -hole interactions: a perspective. Journal of Molecular Modeling, 19, 4533–4542. [Link]
    
  • Indazole Scaffolds: Song, Y., et al. (2015). Recent advances in the discovery of indazole-based anticancer agents.[1][10] MedChemComm, 6, 1934-1949. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

Sources

Technical Guide: Therapeutic Targeting via the 6-Bromo-4-Fluoro-1-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-Fluoro-1-methyl-1H-indazole represents a high-value pharmacophore in modern medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of binding to multiple biologically active targets with high affinity.[1][2][3] Its utility is defined by its dual-halogenation pattern: the 6-bromo moiety acts as a versatile synthetic handle for cross-coupling reactions (expanding chemical space into the solvent-exposed regions of protein binding pockets), while the 4-fluoro substituent modulates metabolic stability and electronic properties, often enhancing binding interactions within the hydrophobic cleft of target enzymes.

This guide details the therapeutic landscape of this scaffold, focusing on its primary application in Kinase Inhibition (Oncology) and emerging roles in Immunotherapy .

Part 1: The Target Landscape

The therapeutic potential of this compound lies not in the fragment itself, but in its ability to be elaborated into potent inhibitors of specific signaling proteins.

Primary Target Class: Tyrosine Kinases (VEGFR/FGFR)

The indazole core is a bioisostere of the purine ring found in Adenosine Triphosphate (ATP).[3] Consequently, derivatives of this scaffold function primarily as ATP-competitive inhibitors .

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2):

    • Mechanism: The indazole nitrogen (N1/N2) forms hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR2).

    • Therapeutic Outcome: Inhibition of angiogenesis (blood vessel formation) in solid tumors.

    • Relevance: Structurally similar to the core of FDA-approved drugs like Pazopanib and Axitinib .

  • Fibroblast Growth Factor Receptor (FGFR):

    • Mechanism: The 6-position substitution (attached via the Bromo-handle) extends into the kinase "gatekeeper" region, overcoming resistance mutations.

    • Therapeutic Outcome: Blockade of cell proliferation in gastric and urothelial cancers.

Secondary Target Class: Serine/Threonine Kinases (ROCK)
  • Rho-associated Protein Kinase (ROCK1/2):

    • Therapeutic Outcome: Modulation of cytoskeletal organization. Inhibitors derived from this scaffold are explored for treating glaucoma (reducing intraocular pressure) and preventing metastasis.

Emerging Targets: Immunometabolism (IDO1)
  • Indoleamine 2,3-dioxygenase 1 (IDO1):

    • Recent SAR (Structure-Activity Relationship) studies indicate that 4-substituted indazoles can occupy the heme-binding pocket of IDO1, preventing the degradation of tryptophan to kynurenine, thereby restoring T-cell activity against tumors.

Part 2: Mechanism of Action & Structural Logic

The efficacy of this scaffold is dictated by its precise substitution pattern.

Structural Logic Table
PositionSubstituentFunction / Mechanism
Core Indazole (1H)ATP Mimicry: Planar heterocycle fits the adenine binding pocket of kinases.
N-1 Methyl GroupSolubility & Selectivity: Prevents non-specific H-bonding; locks the tautomer in the 1H-form, improving pharmacokinetic profile.
C-4 FluorineMetabolic Shielding: Blocks Phase I metabolic oxidation at this prone position. Increases lipophilicity for membrane permeability.
C-6 BromineSynthetic Handle: The site for Suzuki/Buchwald couplings.[2] Allows attachment of "tail" groups that interact with the solvent-front or allosteric pockets.
Visualization: Kinase Signaling Blockade

The following diagram illustrates how the indazole derivative intervenes in the VEGF signaling cascade.

VEGFR_Pathway VEGF_Ligand VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF_Ligand->VEGFR2 Activation RAS RAS-GTP VEGFR2->RAS Signal Transduction Indazole Indazole Inhibitor (Blocks ATP Binding) Indazole->VEGFR2 Competitive Inhibition ATP ATP (Cellular Energy) ATP->VEGFR2 Phosphorylation (Required) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Gene Transcription

Figure 1: Mechanism of Action.[3] The indazole inhibitor competitively displaces ATP at the VEGFR-2 intracellular domain, halting the downstream RAS/RAF/MEK/ERK phosphorylation cascade required for tumor angiogenesis.

Part 3: Experimental Protocols

To validate this scaffold against the targets above, the following workflows are standard in drug discovery.

Protocol A: Synthesis & Functionalization (Suzuki Coupling)

Objective: To convert the 6-bromo "handle" into a biaryl kinase inhibitor.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Coupling Partner: 4-Pyridinylboronic acid (1.2 eq) (Targeting the hinge region)

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

    • Base: Cs₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane : Water (4:1)[4]

  • Procedure:

    • Degassing: Charge a microwave vial with substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 mins to remove O₂ (Critical for Pd cycle).

    • Catalysis: Add Pd catalyst under positive Argon pressure. Cap immediately.

    • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).

    • Work-up: Filter through Celite. Dilute with EtOAc. Wash with brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro Kinase Assay (VEGFR-2)

Objective: Quantify the IC₅₀ of the synthesized derivative.

  • System: FRET-based Kinase Assay (e.g., LanthaScreen™).

  • Components:

    • Recombinant VEGFR-2 kinase domain.

    • Fluorescein-labeled Poly-GT substrate.

    • Terbium-labeled anti-phosphotyrosine antibody.

    • ATP (at K_m concentration, typically 10 µM).

  • Workflow:

    • Step 1: Prepare 3x serial dilutions of the Indazole compound in DMSO (10-point curve).

    • Step 2: Incubate Compound + Kinase + ATP + Substrate for 60 mins at RT.

    • Step 3: Add EDTA (to stop reaction) and Tb-Antibody.

    • Step 4: Read TR-FRET signal (Excitation 340 nm; Emission 495 nm/520 nm).

    • Analysis: Plot Emission Ratio (520/495) vs. log[Compound]. Fit to sigmoidal dose-response curve to determine IC₅₀.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 6-Br-4-F-Indazole (Scaffold) Step2 Pd-Catalyzed Coupling Step1->Step2 Step3 Purified Inhibitor Step2->Step3 Step4 Kinase Assay (FRET/ELISA) Step3->Step4  Test   Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: From Scaffold to Data. The logical progression from chemical functionalization of the 6-bromo site to biological validation.

References

  • BenchChem. (2025).[1][3][4][5] Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from 5[1]

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from 6

  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Retrieved from 7

  • BenchChem. (2025).[1][3][4][5] 6-Bromo-4-fluoro-3-methyl-1H-indazole: A High-Value Heterocyclic Building Block. Retrieved from 2

  • Manna, K., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from 8

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of 6-Bromo-4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Bromo-4-Fluoro-1-methyl-1H-indazole in Drug Discovery

This compound is a substituted indazole that serves as a critical building block in modern medicinal chemistry. The indazole core is a privileged scaffold, appearing in numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology and inflammatory diseases.[1] The specific substitution pattern of this molecule—a bromine atom at the 6-position, a fluorine atom at the 4-position, and a methyl group on the indazole nitrogen—offers medicinal chemists a versatile platform for structural modification to enhance potency, selectivity, and pharmacokinetic properties.

Given its role as a key starting material or intermediate, ensuring the chemical integrity of this compound is paramount. Degradation of this material can lead to the formation of impurities that may carry over into subsequent synthetic steps, potentially impacting reaction yields, purification efficiency, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding and evaluating the chemical stability of this compound and offers field-proven recommendations for its optimal storage and handling.

Physicochemical Properties and Initial Assessment

A foundational understanding of the physicochemical properties of this compound is the first step in designing a robust stability program. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data on related compounds.

PropertyEstimated Value / CharacteristicRationale & Implications for Stability
Molecular Formula C₈H₆BrFN₂The presence of nitrogen, bromine, and fluorine atoms introduces sites of varying electronegativity and potential reactivity.
Molecular Weight 229.05 g/mol A relatively small molecule, likely to be a crystalline solid at room temperature.[2][3]
Appearance SolidAs a solid, stability is generally higher than in solution.[4] Surface degradation due to light or atmospheric exposure is a primary concern.
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol)Stability in various solvents must be assessed, as degradation rates can be significantly higher in solution.[4]
pKa Weakly basicThe indazole nitrogens can be protonated under acidic conditions, potentially influencing hydrolytic stability.

A Proactive Approach to Stability: Forced Degradation Studies

To proactively identify the potential degradation pathways and intrinsic stability of this compound, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[5][6][7]

The primary objective is not just to degrade the molecule, but to generate its likely degradation products and develop a stability-indicating analytical method capable of resolving the parent compound from these impurities.[5][7] A high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector is the standard for this purpose.

Experimental Workflow for Stability Assessment

The logical flow of a comprehensive stability assessment is crucial for generating reliable data. The following diagram outlines a self-validating system for characterizing the stability of this compound.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Long-Term Evaluation & Recommendations A Physicochemical Characterization B Develop & Validate Stability-Indicating Analytical Method (HPLC-UV/MS) A->B C Forced Degradation Studies (Solid State & Solution) B->C D Hydrolysis (Acid, Base, Neutral) C->D E Oxidation (H2O2) C->E F Photolysis (UV/Vis) C->F G Thermal (Dry Heat) C->G H Identify & Characterize Degradation Products (LC-MS/NMR) D->H E->H F->H G->H I Determine Degradation Pathways H->I J ICH Long-Term & Accelerated Stability Studies I->J K Establish Retest Period & Storage Conditions J->K L Define Handling Procedures & Incompatibilities K->L

Figure 1: A comprehensive workflow for the stability assessment of this compound.
Detailed Protocols for Forced Degradation

The following table outlines a robust set of conditions for the forced degradation study. A concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water) is a typical starting point.

Stress ConditionProposed ProtocolRationale & Potential for Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, 72 hoursThe indazole ring may be susceptible to protonation and subsequent ring-opening under harsh acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24, 48, 72 hoursThe C-Br bond could be susceptible to nucleophilic substitution by hydroxide to form the 6-hydroxy analog. The C-F bond is generally more stable but should be monitored.[8]
Neutral Hydrolysis Water at 60°C for 24, 48, 72 hoursServes as a control to differentiate between acid/base-catalyzed and neutral hydrolysis.
Oxidative Degradation 3% H₂O₂ at room temperature for 24, 48, 72 hoursThe electron-rich indazole ring system is a potential target for oxidation. N-oxidation or oxidation of the methyl group are possibilities.[1]
Photolytic Degradation Solid & solution samples exposed to UV/Vis light (ICH Option 1 or 2)Indazoles are known to be photoreactive, potentially undergoing rearrangement to benzimidazoles or dehalogenation.[9][10] Solid-state photostability is expected to be greater than in solution.[4]
Thermal Degradation Solid sample at 80°C for 1, 2, 5 daysAssesses the intrinsic thermal stability of the molecule in the absence of solvent. High stability is expected, but melting point depression or discoloration should be noted.

Postulated Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related heterocyclic systems, we can postulate several primary degradation pathways. The identification of these pathways is a key outcome of the forced degradation studies.

G cluster_hydrolysis Hydrolysis (Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 6-Bromo-4-Fluoro- 1-methyl-1H-indazole Hydrolysis_Product 6-Hydroxy-4-Fluoro- 1-methyl-1H-indazole Parent->Hydrolysis_Product OH⁻ Oxidation_Product1 6-Bromo-4-Fluoro- 1-methyl-1H-indazole N-oxide Parent->Oxidation_Product1 [O] Photolysis_Product1 4-Fluoro-1-methyl- 1H-indazole (Debromination) Parent->Photolysis_Product1 Photolysis_Product2 Substituted Benzimidazole (Rearrangement) Parent->Photolysis_Product2

Sources

Commercial availability and suppliers of 6-Bromo-4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-4-fluoro-1-methyl-1H-indazole for Advanced Research and Development

Introduction

This compound is a halogenated and methylated indazole derivative that serves as a highly valuable building block in the landscape of modern medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group on the indazole nitrogen—makes it a versatile scaffold for constructing complex molecular architectures. Indazole-containing compounds are prominent in drug discovery, with numerous derivatives investigated and approved as potent therapeutic agents, particularly in oncology.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, commercial availability, and critical applications as a key intermediate in pharmaceutical research.

Physicochemical Properties and Safety Data

The precise arrangement of functional groups on the indazole core dictates the molecule's reactivity, solubility, and metabolic profile. Understanding these fundamental properties is the first step in its effective application.

Table 1: Key Physicochemical and Safety Information for this compound

PropertyValueSource
CAS Number 1358574-94-3[2]
Molecular Formula C₈H₆BrFN₂[2][3]
Molecular Weight 229.05 g/mol [2][3]
Appearance Solid (form may vary by supplier)[4]
Purity Typically ≥97%[4]
Storage Sealed in a dry environment at room temperature.[2]
SMILES CN1N=CC2=C1C=C(Br)C=C2F[2]
InChI Key Information not consistently available for this specific isomer.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[2]

Note: Hazard and precautionary statements are based on available data for this compound class and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a robust synthetic strategy can be expertly inferred from established methods for analogous indazoles. The most logical and industrially scalable approach involves a multi-step sequence starting from a commercially available aniline derivative. The core of this process is the Jacobson indazole synthesis, which involves diazotization of an ortho-methylaniline followed by intramolecular cyclization.

A plausible synthetic workflow is outlined below. This pathway is designed for self-validation, where each step is a well-established transformation in organic chemistry, ensuring high confidence in its practical application.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: N-Methylation A 3-Fluoro-2-methylaniline C 5-Bromo-3-fluoro-2-methylaniline A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) in Acetonitrile E 6-Bromo-4-fluoro-1H-indazole C->E Jacobson Indazole Synthesis D Isoamyl Nitrite Acetic Acid G This compound (Target Molecule) E->G Nucleophilic Substitution (SN2) F Methyl Iodide (CH3I) Base (e.g., K2CO3)

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Electrophilic Bromination: The synthesis logically commences with the bromination of 3-fluoro-2-methylaniline. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups, both being ortho-, para-directing activators, and the fluoro (-F) group, an ortho-, para-directing deactivator, guide the incoming electrophile. The position para to the strong activating amino group and ortho to the methyl group is sterically accessible and electronically favored, leading to the desired 5-bromo-3-fluoro-2-methylaniline intermediate. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its mild nature and high selectivity, minimizing over-bromination.[5]

  • Diazotization and Cyclization: The formation of the indazole ring is the key step.[6] The intermediate aniline is treated with a diazotizing agent like isoamyl nitrite in an acidic medium (acetic acid). This generates a diazonium salt in situ, which immediately undergoes intramolecular cyclization, followed by tautomerization, to yield the stable 1H-indazole core. This classic approach is well-documented for producing the indazole scaffold on a large scale.[6]

  • N-Methylation: The final step is the alkylation of the indazole nitrogen. Treating 6-Bromo-4-fluoro-1H-indazole with an electrophile like methyl iodide in the presence of a mild base (e.g., potassium carbonate) results in the formation of the N-methylated product. The base deprotonates the indazole nitrogen, creating a nucleophile that attacks the methyl iodide. This reaction typically yields a mixture of N1 and N2 isomers, which may require chromatographic separation to isolate the desired N1-methylated final product.

Commercial Availability and Sourcing

This compound is available from various specialized chemical suppliers who focus on providing building blocks for research and development. These suppliers typically offer the compound in research quantities, with options for custom or bulk synthesis upon request.

Table 2: Selected Suppliers of this compound (CAS: 1358574-94-3)

SupplierProduct Number / LinkAvailable QuantitiesNotes
BLDpharm BD109855InquireOffers a range of research chemicals.[2]
ChemScene CS-0141873 (for isomer)250mg, 1g, 5g, 25gNote: This CAS is for the 5-bromo isomer, but they are a key supplier of related analogs.[7]
Sigma-Aldrich SY3371476378 (for analog)1g, 5g, 10gNote: This is for the analog 6-Bromo-1-methyl-1H-indazole, indicating availability of the core structure.[4]
Custom Synthesis VariousCustom scale (mg to kg)Many companies, such as Hyma Synthesis, offer custom synthesis of complex intermediates for pharmaceutical applications.[8]

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information and to request certificates of analysis (CoA) to verify purity and identity.

Applications in Drug Discovery: A Versatile Scaffold

The indazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with a wide range of biological targets. This compound is particularly valuable as it provides multiple points for diversification.

G A This compound C6-Bromo Position C4-Fluoro Position N1-Methyl Group B Suzuki, Stille, Sonogashira, or Buchwald-Hartwig Cross-Coupling A:f1->B C Modulates pKa, Lipophilicity, and Metabolic Stability A:f2->C D Occupies Hydrophobic Pockets and Influences Conformation A:f3->D E Target Molecule (e.g., Kinase Inhibitor) B->E Introduce New Scaffolds C->E Fine-Tune Properties D->E Optimize Binding

Caption: Role of this compound in drug design.

  • The Bromine Handle (C6): The bromine atom at the C6 position is the primary site for synthetic elaboration. It is an ideal functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of ligand-target interactions.[9]

  • The Fluorine Atom (C4): The fluorine atom at C4 significantly influences the molecule's electronic properties. As a highly electronegative atom, it can lower the pKa of the indazole ring system and engage in favorable hydrogen bonding or dipole-dipole interactions within a protein's active site. Furthermore, fluorine substitution is a common strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

  • The N1-Methyl Group: The methyl group on the indazole nitrogen prevents the formation of alternative tautomers and eliminates a hydrogen bond donor site, which can be crucial for modulating solubility and cell permeability. It also provides a lipophilic handle that can occupy hydrophobic pockets in a target protein, potentially enhancing binding affinity.

The utility of related indazole building blocks is exemplified in the synthesis of kinase inhibitors like Abemaciclib, where a substituted bromo-fluoro heterocycle serves as a critical intermediate.[10] This underscores the industrial relevance and proven value of such scaffolds in developing targeted therapies.

Exemplary Experimental Protocol: Indazole Ring Formation

The following protocol is a representative procedure for the synthesis of a 6-bromo-4-fluoro-1H-indazole core, adapted from established methodologies for similar compounds.[5][6]

Objective: To synthesize 6-Bromo-4-fluoro-1H-indazole from 5-Bromo-3-fluoro-2-methylaniline.

Materials:

  • 5-Bromo-3-fluoro-2-methylaniline (1.0 eq)

  • Glacial Acetic Acid (10 vol)

  • Isoamyl Nitrite (1.5 eq)

  • Toluene (5 vol)

  • Hydrochloric Acid (2M aq.)

  • Sodium Bicarbonate (saturated aq.)

  • Magnesium Sulfate (anhydrous)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-3-fluoro-2-methylaniline (1.0 eq) and glacial acetic acid (10 vol). Stir the mixture at room temperature until all solids are dissolved.

  • Diazotization: Warm the solution to 60-65 °C. Add isoamyl nitrite (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 75 °C. An exotherm may be observed.

  • Cyclization and Aging: After the addition is complete, maintain the reaction mixture at 70 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ice-cold water (20 vol). Extract the aqueous phase with ethyl acetate (3 x 10 vol).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure 6-Bromo-4-fluoro-1H-indazole.

Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound stands out as a strategically designed molecular building block with significant potential for accelerating drug discovery programs. Its combination of a reactive bromine handle, a modulating fluorine atom, and a stable N-methylated indazole core provides chemists with a powerful tool for synthesizing novel, diverse, and potent bioactive molecules. A thorough understanding of its properties, synthesis, and commercial availability, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Pharmaffiliates. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1h-benzo[d]imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • American Elements. (n.d.). 6-Bromo-5-methyl-1H-indazole | CAS 1000343-69-0. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of "6-Bromo-4-Fluoro-1-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-Fluoro-1-methyl-1H-indazole

Executive Summary

This guide details the protocols for functionalizing This compound , a high-value scaffold in kinase and PARP inhibitor discovery. The presence of the electron-withdrawing fluorine at the C4 position, combined with the 1-methyl protection, creates a unique electronic environment that facilitates oxidative addition at the C6-bromide while maintaining stability against N-deprotonation. This note covers two primary transformations: Suzuki-Miyaura coupling (biaryl synthesis) and Buchwald-Hartwig amination (C-N bond formation), providing optimized conditions, mechanistic insights, and troubleshooting matrices.

Substrate Profile & Handling

PropertyDetail
Compound Name This compound
Structural Feature Indazole core with C6-electrophile (Br) and C4-EWG (F).
Electronic Profile Electron-deficient arene.[1] The 4-F substituent inductively withdraws electron density, activating the C6-Br bond for oxidative addition compared to non-fluorinated analogs.
Stability High. The N1-methyl group prevents catalyst poisoning often caused by acidic N-H protons in unprotected indazoles.
Storage Store at 2–8°C, protected from light. Hygroscopic nature is minimal.

Protocol A: Suzuki-Miyaura Cross-Coupling[2][3][4]

Objective: Synthesis of 6-aryl-4-fluoro-1-methyl-1H-indazoles. Rationale: The Suzuki coupling is the preferred method for installing biaryl motifs. For this electron-deficient substrate, we utilize a robust Pd(II) precatalyst that reduces in situ to the active Pd(0) species.

Reaction Mechanism (The Catalytic Cycle)

The cycle follows the standard Pd(0)/Pd(II) pathway.[1] The 4-Fluoro group accelerates Step A (Oxidative Addition).

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Accelerated by 4-F) Pd0->OxAdd + Substrate (R-Br) Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetalation (Base + Boronic Acid) Complex1->TransMet + Ar'-B(OH)2 / Base Complex2 Pd(II)-Ar-Ar' Intermediate TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.[1][2][3][4] The electron-poor nature of the fluorinated indazole facilitates the initial oxidative addition step.

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][3][5]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the indazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

    • Note: The 4-F group may stabilize the starting material against degradation but can accelerate reaction time compared to electron-rich aryl bromides.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.[3]

  • Purification: Concentrate and purify via flash column chromatography (typically Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Installation of amine tails (e.g., morpholine, piperazine) at the C6 position. Rationale: C-N coupling on electron-deficient heterocycles requires electron-rich, bulky phosphine ligands to facilitate the difficult reductive elimination step and prevent catalyst deactivation by the heterocycle itself.

Ligand Selection Strategy

For this specific 4-fluoro-indazole scaffold, BrettPhos or XPhos are the ligands of choice.

  • XPhos: Excellent for general primary/secondary amines.

  • BrettPhos: Superior for primary amines and challenging substrates where high turnover is needed.

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol% - providing 5 mol% Pd)

  • Ligand: XPhos (5–7 mol%)

  • Base: Cs₂CO₃ (solid, 2.0 equiv) or NaOtBu (1.5 equiv - use if substrate is base-stable)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and XPhos in the solvent at room temperature for 10 minutes under Argon to form the active catalytic species (L-Pd-0).

  • Charge: Add the indazole substrate, amine, and base to the reaction vessel.

  • Combine: Transfer the catalyst/ligand solution to the reaction vessel via syringe.

  • Reaction: Heat to 100–110°C for 12–18 hours.

    • Critical Control: Vigorous stirring is essential as Cs₂CO₃ is insoluble in toluene.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Optimization & Troubleshooting

The presence of the 4-Fluoro group introduces specific failure modes. Use this decision matrix to troubleshoot.

Optimization Start Issue Detected Prob1 Low Conversion (SM Remaining) Start->Prob1 Prob2 Protodehalogenation (Br replaced by H) Start->Prob2 Prob3 Homocoupling (Ar-Ar dimer) Start->Prob3 Sol1 Switch to Pd(tBu3P)2 or XPhos Pd G4 Prob1->Sol1 Catalyst inactive? Sol2 Use Anhydrous Solvent Switch Base to K3PO4 Prob2->Sol2 Hydride source present? Sol3 Degas Solvent Longer Reduce Catalyst Loading Prob3->Sol3 O2 present?

Figure 2: Troubleshooting logic for common coupling failures with halogenated indazoles.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Hydrodehalogenation (Product is 4-fluoro-1-methyl-indazole)Solvent or base acting as hydride source.Switch from alcoholic solvents (if used) to Toluene or Dioxane. Use strictly anhydrous conditions.
No Reaction Oxidative addition failure or catalyst poisoning.The 4-F group helps OA, so poisoning is likely. Ensure N1 is fully methylated (no NH). Switch to XPhos Pd G4 precatalyst.
Regio-scrambling Unlikely with C6-Br, but possible if C3-H activates.Lower temperature (80°C). Avoid C-H activation conditions (e.g., avoid PivOH additives).

References

  • BenchChem. (2025).[6] Application Notes and Protocols for Reactions Involving 6-bromo-1H-indazol-4-amine. Retrieved from

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles and Palladium Catalyzed Coupling. Retrieved from

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764.[7] Retrieved from

  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1][2][3] Molecules, 28(7). Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for Ligand Selection).

Sources

Experimental protocol for Sonogashira coupling of bromo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling of bromo-indazoles is a pivotal transformation in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., Axitinib analogues). Unlike simple aryl bromides, the indazole scaffold presents unique challenges: catalyst poisoning by the basic N2-nitrogen , acidity of the N1-proton (pKa ~14), and regio-dependent electronic deactivation .

This guide provides a bifurcated protocol strategy:

  • Method A (The Workhorse): A robust, scalable protocol for N-protected indazoles using standard Pd/Cu catalysis.

  • Method B (High-Energy/Green): A microwave-assisted protocol for difficult substrates or unoptimized protecting groups, utilizing PEG-400 as a phase-transfer medium.

Strategic Framework & Mechanistic Logic

The "Indazole Dilemma"

Success in coupling bromo-indazoles relies on managing the free N-H functionality.

  • N1-Protection is Critical: The free N-H of 1H-indazole can deprotonate under basic coupling conditions, forming an indazolyl anion that acts as a strong ligand, sequestering Copper (Cu) and shutting down the transmetallation step.

  • Positional Reactivity:

    • 3-Bromo: Electronically similar to imidoyl halides. Highly reactive but prone to protodehalogenation if the catalytic cycle stalls.

    • 5-/6-Bromo: Behave as deactivated aryl bromides. Require electron-rich phosphines (e.g., XPhos, SPhos) or higher temperatures if the alkyne is sterically demanding.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference points of the indazole scaffold.

Sonogashira_Indazole Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + Bromo-Indazole PdII_Ar Pd(II)(Indazole)(Br)L2 OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Cu-Acetylide PdII_Alk Pd(II)(Indazole)(Alkyne)L2 TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Alkynyl-Indazole RedElim->Product Cu_Cycle Copper Cycle (Alkyne Activation) Cu_Cycle->TransMet Feeds Acetylide Poison CRITICAL FAILURE MODE: Free N-H binds Cu(I) or Pd(II) Poison->PdII_Ar Ligand Displacement Poison->Cu_Cycle Sequestration

Figure 1: Catalytic cycle showing the intersection of Pd and Cu cycles and the specific failure mode caused by unprotected indazole nitrogens.

Experimental Protocols

Method A: Standard Protocol (Protected Substrates)

Best for: N-THP, N-Boc, or N-Alkyl bromo-indazoles. High reliability. Scale: 0.5 mmol to 50 mmol.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate N-Protected Bromo-indazole1.0Electrophile
Coupling Partner Terminal Alkyne1.2 - 1.5Nucleophile
Catalyst Pd(PPh₃)₂Cl₂0.05 (5 mol%)Palladium Source
Co-Catalyst CuI (Copper Iodide)0.03 (3 mol%)Activates alkyne
Base Triethylamine (Et₃N)3.0Acid scavenger
Solvent DMF (Anhydrous)[0.2 M]Polar aprotic medium
Step-by-Step Workflow
  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the N-protected bromo-indazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (3 mol%) to the vial.

    • Pro-Tip: If the alkyne is a solid, add it now. If liquid, add in step 4.

  • Degassing (Crucial): Cap the vial with a septum. Evacuate and backfill with Argon three times. Oxygen promotes Glaser homocoupling of the alkyne.

  • Solvation: Inject anhydrous DMF and Et₃N (3.0 equiv) via syringe. If the alkyne is liquid, inject it now.

  • Reaction: Heat the mixture to 80°C .

    • 3-Bromo isomers: May react at 60°C.

    • 5/6-Bromo isomers: May require 90-100°C.

  • Monitoring: Monitor by TLC or LC-MS. Standard reaction time is 4–12 hours.

    • Endpoint: Disappearance of bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Microwave-Assisted Protocol (Difficult Substrates)

Best for: Unreactive 5/6-bromoindazoles, sterically hindered alkynes, or rapid library synthesis. Uses PEG-400 as a green solvent/ligand.

Reagents & Stoichiometry
ComponentReagentEquiv.
Catalyst Pd(dppf)Cl₂[1] · DCM0.05 (5 mol%)
Co-Catalyst CuI0.05 (5 mol%)
Base K₂CO₃ (Micronized)2.0
Solvent PEG-400[0.5 M]
Workflow
  • Setup: In a microwave process vial, combine bromo-indazole, alkyne, Pd catalyst, CuI, and K₂CO₃.

  • Solvent: Add PEG-400.[2] (Note: PEG-400 can act as a phase transfer catalyst and stabilizes metal nanoparticles).

  • Irradiation: Cap and irradiate at 120°C for 30–45 minutes .

  • Extraction: Pour the reaction mixture directly into water/EtOAc. The PEG stays in the aqueous layer; the product extracts into the organic layer.

Troubleshooting & Optimization (Self-Validating System)

Use this decision matrix to validate your results.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation1. Switch to Pd(dppf)Cl₂ (more robust).2. Ensure strict O₂ exclusion (freeze-pump-thaw).
Glaser Product (Alkyne Dimer) Oxygen Leak / Excess Cu1. Reduce CuI to 1-2 mol%.2. Add alkyne slowly (syringe pump) to keep concentration low.
Protodehalogenation (Indazole-H) Hydride SourceSolvent is too "wet" or reaction runs too long. Dry DMF over molecular sieves.
Black Precipitate (Pd Black) Ligand dissociationAdd excess PPh₃ (10 mol%) or switch to a palladacycle precatalyst.
No Reaction (Unprotected Indazole) Copper SequestrationProtect the Nitrogen. If protection is impossible, use Method B or a Copper-Free protocol (e.g., Pd/XPhos).

References

  • Giraud, F., et al. (2023). "C3-Indazole Functionalization: A Review." Chimica Oggi. (Detailed review of C3-functionalization strategies). Link

  • Handa, S., et al. (2018).[3][4] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings." Organic Letters, 20(2), 542–545.[3][4] (Protocol for copper-free variants). Link

  • Laha, J. K., et al. (2023). "Microwave-Assisted Functionalization of Indazoles: An Overview." Rasayan Journal of Chemistry, 16(3). (Microwave/PEG-400 protocols).[2] Link

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46–49. (Foundational mechanism). Link

Sources

Application of "6-Bromo-4-Fluoro-1-methyl-1H-indazole" in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-4-Fluoro-1-methyl-1H-indazole as a Privileged Scaffold for c-MYC mRNA Translation Modulators

Executive Summary

This compound (CAS: 1358574-94-3) is a high-value heterocyclic building block emerging as a critical scaffold in the discovery of RNA-targeting small molecules (RSMs) . Unlike traditional kinase inhibitors that target protein active sites, compounds derived from this scaffold are increasingly utilized to modulate the translation of "undruggable" oncogenes, specifically c-MYC .

This application note details the utility of this fluorinated indazole core in medicinal chemistry, specifically for Structure-Activity Relationship (SAR) exploration via Palladium-catalyzed cross-coupling reactions. It provides a validated protocol for synthesizing c-MYC translation modulators, addressing the urgent need for novel therapeutics in aggressive carcinomas (e.g., Triple-Negative Breast Cancer, AML).

Chemical Profile & Structural Advantages

PropertySpecificationRelevance to Drug Design
Structure Indazole CoreMimics purine bases; enables stacking interactions with RNA bases.
C-6 Bromine Reactive HandleIdeal position for Suzuki/Buchwald couplings to extend the molecule into the RNA binding pocket.
C-4 Fluorine Metabolic ShieldBlocks metabolic oxidation at a vulnerable site; modulates pKa and lipophilicity (

).
N-1 Methyl Solubility/SelectivityPrevents non-specific hydrogen bonding; locks the tautomeric state of the indazole.

Expert Insight: The 4-fluoro substitution is non-trivial. In many RNA-splicing modulators (analogous to Risdiplam or Branaplam), electron-withdrawing groups at this position strengthen the


-

stacking interactions with adenosine residues in the RNA bulge, significantly enhancing potency.

Application: Synthesis of c-MYC Modulators

The primary application of this scaffold is as the electrophilic partner in Suzuki-Miyaura cross-coupling reactions to generate libraries of bi-aryl compounds. These derivatives interfere with the ribosome-mRNA complex or the spliceosome, selectively stalling the production of c-MYC protein without abolishing global protein synthesis.

Experimental Protocol: Pd-Catalyzed Arylation

Objective: To couple this compound with a heteroaryl boronic acid/ester to create a bioactive c-MYC inhibitor precursor.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5-10 mol%) - Chosen for high turnover in sterically demanding couplings.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge the This compound (e.g., 500 mg, 2.18 mmol) and the boronic ester (2.6 mmol).

  • Catalyst Addition: Add the base (

    
    , 900 mg) and the Palladium catalyst (Pd(dppf)Cl₂, 178 mg).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Solvation: Inject degassed 1,4-Dioxane (10 mL) and Water (2.5 mL) through the septum.

  • Reaction: Heat the mixture to 90-100°C for 12 hours. Monitor via LC-MS for the disappearance of the bromide (m/z ~229/231).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: Appearance of a new peak in LC-MS corresponding to the coupled product mass.

  • Failure Mode: If starting material remains after 12h, add fresh catalyst (2 mol%) and extend heating. If de-bromination (hydrodehalogenation) is observed, ensure the solvent was strictly degassed.

Biological Context: Mechanism of Action

The resulting compounds (Indazole derivatives) function as molecular glues or steric blockers . They bind to the complex secondary structures of the c-MYC mRNA 5'-UTR (Untranslated Region) or the spliceosome machinery processing the c-MYC pre-mRNA.

Pathway Visualization

G Scaffold 6-Bromo-4-Fluoro- 1-methyl-1H-indazole Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling + Boronic Acid Library Indazole Derivative Library Coupling->Library SAR Optimization Target c-MYC mRNA (G-Quadruplex / IRES) Library->Target Specific Binding Outcome Translation Inhibition (c-MYC Knockdown) Target->Outcome Ribosome Stalling Tumor Tumor Regression (Apoptosis) Outcome->Tumor Therapeutic Effect

Caption: Workflow from chemical scaffold to biological effect. The indazole core stabilizes binding to complex RNA structures, preventing c-MYC protein expression.

Safety & Handling

  • Hazard Class: Irritant (H315, H319, H335).

  • Storage: Store at 2-8°C under inert gas. The C-Br bond is stable, but the compound should be kept dry to prevent hydrolysis impurities during long-term storage.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the heating phase of the coupling reaction due to potential dioxane vapors.

References

  • Heterocyclic compounds for treating Huntington's disease. World Intellectual Property Organization (WIPO). Patent WO2023225244A1. (Context for synthesis conditions and indazole utility in RNA splicing/translation modulation). Link

  • c-MYC mRNA translation modulators and uses thereof in the treatment of cancer. United States Patent and Trademark Office. Patent Application US20250109128A1. (Direct application of the scaffold for c-MYC targeting). Link

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry. Sigma-Aldrich Technical Guides. (General reference for the standard protocol adapted above). Link

Application Note: Accelerating Indazole Synthesis through Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including treatments for cancer and emesis.[1][2][3] Traditional batch synthesis of these vital heterocycles often presents challenges related to safety, scalability, and precise control over reaction conditions. This application note details the strategic implementation of continuous flow chemistry as a superior alternative for the synthesis of indazole derivatives.[4] By leveraging the unique advantages of flow processing—such as enhanced heat and mass transfer, precise control of residence time, and improved safety profiles—researchers can achieve higher yields, greater purity, and seamless scalability from laboratory to production scales.[5][6] We present a comprehensive guide, including a detailed protocol for the synthesis of a substituted indazole, demonstrating the practical application and inherent benefits of this enabling technology.

The Strategic Advantage of Flow Chemistry for Heterocyclic Synthesis

Nitrogen-containing heterocycles are fundamental scaffolds in organic and medicinal chemistry, with indazoles being particularly prominent due to their broad spectrum of biological activities.[1][4] However, their synthesis can involve hazardous reagents (e.g., hydrazines) and highly exothermic reactions, which are often difficult to control in conventional batch reactors.

Flow chemistry mitigates these risks by performing reactions in a continuous stream within a small-volume, temperature-controlled reactor.[5][7] This approach offers several key advantages over batch processing:

  • Enhanced Safety: The small internal volume of a flow reactor minimizes the quantity of hazardous material present at any given time, drastically reducing the risk associated with exothermic events or the handling of unstable intermediates.[8]

  • Superior Process Control: Key reaction parameters such as temperature, pressure, and residence time are precisely controlled, leading to improved reproducibility and selectivity.[5][7] Stoichiometry is managed simply by adjusting the relative flow rates of the reactant pumps.[5]

  • Rapid Optimization: The ability to reach a steady state quickly allows for rapid screening of reaction conditions, significantly accelerating the optimization process compared to the lengthy cycles of batch reactions.

  • Seamless Scalability: Scaling up a flow process is achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[6][9]

The diagram below illustrates the fundamental workflow of a typical continuous flow synthesis setup.

Flow_Chemistry_Workflow cluster_input Reagent Delivery cluster_reaction Reaction & Control cluster_output Collection & Analysis PumpA Reagent A (Pump) Mixer T-Mixer PumpA->Mixer PumpB Reagent B (Pump) PumpB->Mixer Reactor Heated/Cooled Coil Reactor Mixer->Reactor Precise Stoichiometry BPR Back Pressure Regulator Reactor->BPR Controlled Residence Time Analysis In-line Analysis (e.g., FTIR) BPR->Analysis Collection Product Collection Analysis->Collection Steady-State Output

Caption: General workflow for a continuous flow synthesis system.

Application Protocol: One-Step Flow Synthesis of a Substituted 1H-Indazole

This protocol describes a general and versatile one-step synthesis of substituted 1H-indazoles via the reaction of a substituted 2-fluorobenzaldehyde with a hydrazine derivative. This method leverages the high temperatures accessible in flow reactors to drive the reaction to completion rapidly and efficiently.[9][10]

Reaction Principle

The synthesis proceeds via an initial condensation of the hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the nitrogen displaces the activated fluorine atom to form the indazole ring. The high temperature and precise residence time control in a flow reactor are critical for achieving high conversion and minimizing side reactions.

Indazole_Synthesis cluster_reactants Starting Materials cluster_process Flow Process R1 2-Fluorobenzaldehyde Derivative Condensation Step 1: Hydrazone Formation (Condensation) R1->Condensation R2 Hydrazine Derivative R2->Condensation Cyclization Step 2: Intramolecular S(N)Ar (Heated Flow Reactor) Condensation->Cyclization Intermediate Product Substituted 1H-Indazole Cyclization->Product Final Product

Caption: Reaction scheme for the flow synthesis of 1H-indazoles.

Materials and Equipment
  • Reactants:

    • 5-Nitro-2-fluorobenzaldehyde

    • Methylhydrazine

    • N,N-Dimethylacetamide (DMA) (Solvent)

  • Equipment:

    • Commercial flow chemistry system (e.g., Vapourtec, Syrris, or similar)

    • Two high-pressure liquid chromatography (HPLC) pumps

    • T-mixer

    • Coil reactor (e.g., 10 mL PFA or stainless steel)

    • Back-pressure regulator (set to >10 bar to prevent solvent boiling)

    • Collection vials

    • Standard laboratory glassware for solution preparation and product work-up

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of 5-nitro-2-fluorobenzaldehyde in DMA.

    • Solution B: Prepare a 0.22 M solution of methylhydrazine (1.1 equivalents) in DMA. Causality Note: A slight excess of the hydrazine is used to ensure complete consumption of the limiting aldehyde.

  • System Setup and Priming:

    • Assemble the flow reactor system as shown in the workflow diagram above. The system consists of two pump channels feeding into a T-mixer, which then directs the combined stream into a heated coil reactor.

    • Set the reactor temperature to 150 °C. Causality Note: High temperature is necessary to facilitate the SNAr cyclization step efficiently within a short residence time.[10]

    • Set the back-pressure regulator to 15 bar.

    • Prime both pump channels with pure DMA solvent to ensure the system is free of air and filled with solvent.

  • Reaction Execution:

    • Set the flow rate for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.

    • For a 10 mL reactor, this corresponds to a residence time of 10 minutes (Reactor Volume / Total Flow Rate).

    • Begin pumping Solution A and Solution B into the reactor.

    • Discard the initial output from the reactor for a period of at least two residence times (20 minutes) to ensure the collected product is from a steady-state condition.

  • Product Collection and Work-up:

    • Once steady state is achieved, collect the reactor output in a flask containing water. The product will precipitate out of the aqueous solution.

    • Filter the resulting solid, wash with water, and dry under vacuum to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Optimization and Data

The versatility of flow chemistry allows for rapid optimization of reaction parameters. The table below summarizes typical results for the synthesis of 1-methyl-5-nitro-1H-indazole under varying conditions.

ParameterTemperature (°C)Residence Time (min)Conversion (%)Isolated Yield (%)
Condition 1 12010~85~78
Condition 2 15010>99~95
Condition 3 1505~92~87
Condition 4 18010>99~94 (minor impurities)

Data is representative and based on typical outcomes for this reaction class.[10]

Analysis: As the data indicates, a temperature of 150 °C with a 10-minute residence time provides near-quantitative conversion and excellent isolated yield.[10] Lowering the temperature or residence time leads to incomplete conversion, while higher temperatures may not significantly improve the yield and could lead to degradation. This rapid data generation is a hallmark of flow chemistry's efficiency.

Safety, Scalability, and Advanced Applications

Safety: The described protocol involves a highly exothermic reaction and a potentially hazardous reagent (methylhydrazine). Performing this synthesis in flow confines the reaction to a small, controlled volume, preventing thermal runaway and minimizing operator exposure.[8]

Scalability: To produce a larger quantity of the indazole derivative, one simply needs to run the optimized steady-state process for an extended period. For instance, running the optimized protocol (Condition 2) for 4 hours at a total flow rate of 1.0 mL/min would process 240 mL of the combined reagent solutions, yielding a multi-gram quantity of the product without re-optimization.[6][9]

Advanced Applications: The principles outlined here can be extended to multi-step syntheses by connecting multiple flow reactors in series.[11][12] This allows for the telescoping of synthetic sequences, where the output of one reactor is directly fed into the next, often without the need for intermediate purification.[11] This approach is particularly powerful for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[13]

Conclusion

Continuous flow chemistry represents a paradigm shift in the synthesis of indazole derivatives and other critical heterocyclic scaffolds.[14] It transforms challenging, hazardous, and difficult-to-scale batch processes into safe, efficient, and reproducible continuous operations.[4][6] By providing precise control over reaction parameters, flow chemistry not only accelerates drug discovery and development but also offers a greener and more cost-effective manufacturing pathway.[8] The adoption of this technology is a critical step towards modernizing pharmaceutical synthesis and manufacturing.

References

  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • Vapourtec. Flow Chemistry | Continuous Processing | Scalable Reactions. Available from: [Link]

  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available from: [Link]

  • Royal Society of Chemistry. Flow chemistry as a versatile tool for the synthesis of triazoles. Available from: [Link]

  • Scribd. Flow Chemistry for Indazole Synthesis. Available from: [Link]

  • Beilstein Journals. Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Available from: [Link]

  • ResearchGate. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF. Available from: [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • ACS Publications. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available from: [Link]

  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Available from: [Link]

  • springerprofessional.de. Flow Chemistry for the Synthesis of Heterocycles. Available from: [Link]

  • MDPI. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Flow reactor design and construction for organic synthesis. Available from: [Link]

  • Syrris. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Available from: [Link]

  • Royal Society of Chemistry. How to approach flow chemistry. Available from: [Link]

  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available from: [Link]

  • RSC Publishing. A practical flow synthesis of 1,2,3-triazoles. Available from: [Link]

  • YouTube. (Mini webinar) The rise of flow chemistry in API development and manufacturing. Available from: [Link]

  • ResearchGate. New protocols to access imidazoles and their ring fused analogues: synthesis from Npropargylamines. Available from: [Link]

  • Pharma's Almanac. Flow Chemistry: Pathway for Continuous API Manufacturing. Available from: [Link]

Sources

Troubleshooting & Optimization

Purification of "6-Bromo-4-Fluoro-1-methyl-1H-indazole" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Bromo-4-Fluoro-1-methyl-1H-indazole

Executive Summary

Purifying This compound presents a unique challenge due to the interplay between the lipophilic halogenated core and the specific polarity conferred by the N-methyl group. Unlike the parent 1H-indazole, the 1-methyl derivative lacks a strong hydrogen-bond donor, significantly altering its solubility profile. The primary impurities in this synthesis are typically the thermodynamically less stable 2-methyl regioisomer , unreacted starting material (parent indazole), and inorganic salts.

This guide provides a troubleshooting framework and validated protocols to achieve >98% HPLC purity.

Section 1: Critical Solvent Selection (Method Development)

Q: Which solvent system should I screen first for this specific fluorinated indazole?

A: For this compound, you must balance the solubility of the lipophilic halogens with the need to exclude the more polar regioisomers.

Recommended Solvent Systems:

Solvent SystemTypeSuitabilityMechanism of Action
Toluene Single SolventHigh Excellent for halogenated aromatics. The π-π stacking interactions often favor the planar 1-methyl isomer over impurities. High boiling point allows for a wide temperature gradient.
EtOAc / Heptane Solvent / Anti-solventHigh Tunable. The ester dissolves the indazole; the alkane forces precipitation. Ideal for removing non-polar byproducts.
Ethanol / Water Solvent / Anti-solventMedium Good for removing inorganic salts, but the lipophilicity of the Br/F substituents may cause "oiling out" rather than crystallization.
DCM / Hexane Solvent / Anti-solventLow DCM is often too good a solvent. The solubility curve is too flat to achieve good recovery upon cooling.

Expert Insight: The presence of the 4-Fluoro substituent is critical. Fluorine atoms often engage in weak electrostatic interactions that stabilize specific crystal lattices. Toluene is often the superior choice here because it accommodates the aromatic core while being non-polar enough to reject polar impurities (like salts or trace water) upon cooling.

Section 2: Validated Recrystallization Protocol

Q: What is the step-by-step workflow to maximize yield and purity?

A: The following protocol uses a Two-Solvent System (Ethyl Acetate / Heptane) . This method is generally more robust for this class of compounds than single-solvent cooling, as it allows you to control the saturation point precisely.

Protocol: Dual-Solvent Recrystallization
  • Dissolution (The "Hot" Phase):

    • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add Ethyl Acetate (EtOAc) sparingly while heating to a gentle reflux (approx. 75°C).

    • Target: Use the minimum amount of EtOAc required to dissolve the solid completely at reflux.

    • Checkpoint: If the solution is dark or contains suspended particles, filter while hot through a pre-warmed glass frit or Celite pad.

  • Nucleation Setup (The "Cloud" Point):

    • Maintain the solution at a gentle boil.

    • Slowly add Heptane (anti-solvent) dropwise down the side of the flask.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of EtOAc to clear the solution (return to transparency).

  • Controlled Cooling (The Growth Phase):

    • Remove the flask from heat and place it on a cork ring or wood block (insulation).

    • Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

    • Crucial: Do not stir during this phase. Agitation promotes rapid precipitation of impurities.

    • Once at RT, move to a refrigerator (4°C) for 12 hours to maximize recovery.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane (pre-chilled to 0°C).

    • Dry under high vacuum at 40°C.

Section 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

  • Immediate Fix: Re-heat the mixture to dissolve the oil. Add more of the good solvent (EtOAc) to lower the concentration.

  • Seeding: Once the solution cools slightly and is clear, add a "seed crystal" of pure product (if available) or scratch the inner wall of the glass flask with a glass rod. This provides a nucleation site.

  • Temperature Control: Cool the solution much more slowly. Wrap the flask in aluminum foil or a towel to slow the heat loss.

Q: How do I ensure I've removed the 2-methyl isomer?

A: The 1-methyl isomer is thermodynamically more stable and typically less polar than the 2-methyl isomer.

  • TLC Check: Run a TLC in 20% EtOAc/Hexane. The 1-methyl isomer usually has a higher R_f value.

  • Solvent Choice: If the 2-methyl isomer persists, switch to Isopropanol (IPA) . The steric bulk of IPA often discriminates better between the N1 and N2 isomers during crystal packing.

Section 4: Visualizing the Logic

Workflow Diagram: Recrystallization Decision Tree

Recrystallization_Logic Start Crude this compound SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Insoluble Insoluble Particles? SolubilityCheck->Insoluble HotFilter Perform Hot Filtration (Remove Salts/Polymer) Insoluble->HotFilter Yes AntiSolvent Add Heptane to Cloud Point Insoluble->AntiSolvent No HotFilter->AntiSolvent Cooling Cool Slowly to RT -> 4°C AntiSolvent->Cooling Observation Observe Result Cooling->Observation Oiling Oiling Out Observation->Oiling Liquid Phase Forms Crystals Crystalline Solid Observation->Crystals Needles/Prisms Remedy Reheat -> Add more EtOAc -> Seed Oiling->Remedy Final Filter & Wash with Cold Heptane Crystals->Final Remedy->Cooling

Caption: Decision logic for optimizing the recrystallization of the target indazole, addressing solubility checks and the "oiling out" failure mode.

Section 5: Quantitative Data Summary

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / DescriptionRelevance to Purification
Molecular Formula C₈H₆BrFN₂Halogenated core increases lipophilicity.
Predicted LogP ~2.8 - 3.2Indicates low water solubility; requires organic solvents.
H-Bond Donors 0 (N-Methylated)Critical: Unlike 1H-indazole, this cannot H-bond with itself. Lower melting point expected.
Key Impurity 2-Methyl IsomerOften co-crystallizes.[1] Requires slow cooling to exclude.
Optimal Cooling Rate 10°C per hourPrevents occlusion of impurities.
Solubility (Hot) High: DCM, EtOAc, TolueneGood solvents for dissolution.
Solubility (Cold) Low: Heptane, Hexane, WaterGood anti-solvents.

References

  • Separation and purification of substituted indazole isomers. (CN101948433A).[1] Google Patents. Retrieved from

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (CN112321510A).[2] Google Patents. Retrieved from

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

Sources

Technical Support Center: Purifying Fluorinated Indazoles via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated indazoles. As a Senior Application Scientist, I understand that these unique heterocyclic compounds, vital in medicinal chemistry and drug development, present distinct challenges during chromatographic purification. The introduction of fluorine atoms can significantly alter a molecule's polarity, pKa, and interaction with stationary phases, often leading to frustrating issues like poor separation, peak tailing, and even on-column degradation.[1][2]

This guide is designed to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will move from foundational principles to specific, actionable solutions for common problems encountered in the lab.

Section 1: Foundational Principles & Initial Setup

Before diving into troubleshooting, establishing a solid baseline methodology is critical. The choices you make here will prevent many common issues from ever arising.

FAQ: How do I select the appropriate stationary phase?

For fluorinated indazoles, the choice is typically between normal-phase (e.g., silica gel, alumina) and reversed-phase (e.g., C18) media.

  • Normal-Phase (Silica Gel): This is the most common starting point. Silica gel is a polar stationary phase, and separations are based on the polarity of the analytes.[3] Given that indazoles are N-heterocycles, they possess basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can be both an advantage for retention and a source of problems like peak tailing.

  • Reversed-Phase (C18 or C8): This is an excellent alternative, especially if your compound is unstable on silica or if you are dealing with very polar impurities. Here, the stationary phase is nonpolar, and a polar mobile phase is used. Separation is based on hydrophobicity. Studies have shown that for some fluorinated compounds, pairing a standard C8 column with a fluorinated eluent can yield optimal separation.[4][5][6]

  • Fluorinated Phases: Specialty fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity for fluorinated compounds and may resolve isomers that are inseparable on traditional phases.[7][8]

Recommendation: Start with standard silica gel (230-400 mesh) for flash chromatography unless you have prior evidence of compound instability.

FAQ: What is a good starting mobile phase system?

The goal is to find a solvent system that provides a target compound Rf (retention factor) of 0.25-0.35 on a TLC plate. This generally translates to an optimal elution volume on a column.

  • For Normal-Phase (Silica Gel):

    • Workhorse Systems: Hexanes/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH) are the most common binary systems.

    • Initial Screening: Run TLC plates in a few different ratios (e.g., 9:1, 7:3, 1:1 Hexanes/EtOAc) to quickly find a system that moves your compound off the baseline.

    • Causality: The highly polar indazole nucleus often requires a polar solvent like EtOAc or MeOH to be sufficiently eluted. The fluorine atoms increase lipophilicity, which may require a slightly less polar mobile phase compared to their non-fluorinated analogs.[1]

Below is a table of common solvents used in normal-phase chromatography, ordered by increasing polarity.

SolventPolarity IndexUV Cutoff (nm)Notes
Hexane / Heptane0.1200The standard non-polar component.
Dichloromethane (DCM)3.1233Good for dissolving a wide range of compounds.
Ethyl Acetate (EtOAc)4.4256Excellent general-purpose polar component.
Methanol (MeOH)5.1205Very polar; used for highly retained compounds.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses the most frequent challenges in a direct question-and-answer format.

Issue 1: My fluorinated indazole is showing severe peak tailing.

Q: I'm running my column with a Hexanes/EtOAc mixture, but my product is coming off as a long, trailing streak instead of a sharp band. Why is this happening and how can I fix it?

A: Peak tailing with nitrogen-containing heterocycles like indazoles on silica gel is a classic problem.

  • Underlying Cause: The primary cause is the strong interaction between the basic nitrogen atoms of your indazole and the acidic silanol groups (Si-OH) on the surface of the silica gel. This creates strong, non-ideal adsorption sites that are slow to release your compound, resulting in a "tail."

  • Actionable Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic additive to your mobile phase.[9]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It's volatile and easily removed under vacuum.

      • Ammonia Solution: Use a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent with DCM or EtOAc.

    • Switch to a More Polar Solvent: Sometimes, a solvent like methanol is better at disrupting the strong interactions with the silica surface than ethyl acetate. Try switching your solvent system to DCM/MeOH.[9]

    • Use Deactivated Silica: For extremely sensitive compounds, consider deactivating the silica gel by pre-treating it with a solution of your mobile phase containing the basic additive before packing the column.

Issue 2: I can't separate my desired product from a close-running impurity or isomer.

Q: My TLC shows two spots with very similar Rf values (e.g., 0.3 and 0.35). How can I improve the resolution on the column?

A: This is a selectivity problem. Simply increasing or decreasing the polarity of your current solvent system is unlikely to work.

  • Underlying Cause: The two compounds have very similar polarities and are interacting with the stationary phase in an almost identical manner. You need to introduce a new type of interaction to differentiate them.

  • Actionable Solutions:

    • Change Solvent Selectivity: The most powerful tool is to change the composition of the mobile phase entirely.[9] If you are using Hexanes/EtOAc, the primary interaction is based on polarity. Try a system with different properties:

      • DCM/MeOH: Introduces different hydrogen bonding capabilities.

      • Toluene/Acetone: Leverages pi-pi stacking interactions if your compounds are aromatic.

    • Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a less polar mixture and gradually increase the polarity over the course of the separation.[10] This sharpens the bands and can often resolve closely eluting compounds.

    • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue might be the stationary phase.

      • Alumina (Neutral or Basic): Can offer different selectivity for basic compounds.

      • Reversed-Phase (C18): Separates based on hydrophobicity, which may be different between your two compounds even if their polarity is similar.

Issue 3: My compound seems to be decomposing on the column.

Q: I loaded my crude material, but I'm getting very low recovery of my desired product, and my collected fractions contain new, unwanted spots on the TLC. What's happening?

A: Fluorinated indazoles, like many heterocycles, can be sensitive to the acidic nature of standard silica gel.[10][11]

  • Underlying Cause: The acidic surface of the silica gel may be catalyzing a degradation reaction. This is a common issue for compounds with acid-labile functional groups.

  • Actionable Solutions:

    • Confirm Instability: Before running a large-scale column, perform a stability test. Spot your compound on a silica TLC plate, wait for 1-2 hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is unstable on silica.[9]

    • Neutralize the Stationary Phase: As with peak tailing, adding a basic modifier like 0.1-1% triethylamine to your eluent can often suppress this degradation by neutralizing the acidic sites.[9]

    • Switch to a Non-Acidic Stationary Phase: If neutralization is insufficient, you must change the stationary phase.

      • Neutral Alumina: A good first alternative.

      • Reversed-Phase Chromatography (C18): Operates under neutral pH conditions (unless additives are used) and is an excellent choice for acid-sensitive compounds.

Section 3: Experimental Workflows & Protocols

A systematic approach is key to efficient and successful purification. Below is a detailed workflow from initial analysis to a packed column, followed by a troubleshooting decision tree.

Detailed Protocol: Method Development from TLC to Column
  • TLC Analysis (Finding the Right Solvent):

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on at least three different TLC plates.

    • Develop each plate in a different solvent system. Good starting points are 9:1, 7:3, and 1:1 Hexanes/Ethyl Acetate.

    • Visualize the plates under a UV lamp (254 nm).

    • Identify the solvent system that gives your desired product an Rf value between 0.25 and 0.35, with good separation from impurities.

    • If peak tailing is observed on the TLC plate, re-run the best solvent system with 0.5% triethylamine added.

  • Column Preparation (Wet Packing Method):

    • Select a column of appropriate size (a good rule of thumb is to use 50-100g of silica for every 1g of crude material).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

    • In a beaker, make a slurry of the silica gel in your chosen non-polar solvent (e.g., Hexane).[13]

    • Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped. The final packed silica should be level.[12]

    • Add a layer of sand on top of the packed silica to prevent disturbance during sample loading.

  • Sample Loading and Elution:

    • Dissolve your crude material in a minimal amount of a strong solvent (like DCM).

    • Adsorb this solution onto a small amount of silica gel (~1-2x the mass of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting with your chosen mobile phase, starting with a less polar composition if running a gradient. Collect fractions and monitor them by TLC to isolate your pure compound.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing common column chromatography issues.

ChromatographyTroubleshooting problem problem cause cause solution solution start Start Purification p1 Poor Separation (Rf values too close) start->p1 p2 Peak Tailing or Broad Bands start->p2 p3 Low or No Recovery (Compound Degradation) start->p3 p4 Compound Not Eluting start->p4 s1_1 Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) p1->s1_1 s1_2 Run a Shallow Gradient p1->s1_2 s1_3 Switch Stationary Phase (e.g., Silica -> Alumina or C18) p1->s1_3 s2_1 Add Basic Modifier to Eluent (0.1-1% Triethylamine) p2->s2_1 s2_2 Use a More Polar Protic Solvent (e.g., switch EtOAc to MeOH) p2->s2_2 s3_1 Confirm instability with 2D TLC test p3->s3_1 s4_1 Drastically Increase Mobile Phase Polarity p4->s4_1 s4_2 Check for Irreversible Adsorption (Perform Silica Stability Test) p4->s4_2 s3_2 Add Basic Modifier to Eluent (e.g., TEA) s3_1->s3_2 s3_3 Switch to Neutral Stationary Phase (Neutral Alumina or C18) s3_2->s3_3

Caption: A decision tree for troubleshooting common column chromatography problems.

References

  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Available from: [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography and Separation Techniques. Available from: [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Available from: [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Sorochinsky, A. E., et al. (2012). Chromatographic conditions for the separation of fluorinated amino acids and oligopeptides from their non-fluorinated counterparts were explored. National Institutes of Health. Available from: [Link]

  • Silica Gel Desiccants in Thin Layer Chromatography. (n.d.). Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ResearchGate. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available from: [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available from: [Link]

  • J. Am. Chem. Soc. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available from: [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. Available from: [Link]

  • ResearchGate. (2013). Need help with Column Chromatography. Available from: [Link]

  • National Institutes of Health. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available from: [Link]

  • National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. Available from: [Link]

  • LCGC International. (2011). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • LCGC International. (2014). Should an Additive be Added to your HPLC Eluent?. Available from: [Link]

Sources

Technical Support Center: Bromination of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Reaction: Electrophilic bromination of 4-fluoro-1-methyl-1H-indazole to yield 3-bromo-4-fluoro-1-methyl-1H-indazole .

The Challenge: While the C-3 position of the indazole ring is electronically favored for Electrophilic Aromatic Substitution (EAS), the presence of a fluorine atom at the C-4 position introduces specific steric and electronic complications. The C-4 fluorine exerts a strong inductive deactivating effect (


) while simultaneously offering resonance donation  (

) that directs ortho and para.

This duality creates a "tipping point" where slight deviations in experimental conditions (stoichiometry, temperature, solvent polarity) can shift the reaction trajectory toward unwanted side products, specifically C-5/C-7 regioisomers or poly-brominated species .

Interactive Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Impurity Profiling[1][2]

Q1: I am observing a significant impurity (+79/81 amu) by LC-MS, but the NMR doesn't match the C-3 bromo product. What is happening?

Diagnosis: You are likely observing C-5 bromination . Mechanism: The C-3 position is sterically crowded by the adjacent C-4 fluorine. Although C-3 is electronically the most nucleophilic site, the C-4 fluorine directs incoming electrophiles to the ortho (C-3 and C-5) and para (C-7) positions.

  • C-3: Ortho to F, but sterically hindered.

  • C-5: Ortho to F, less sterically hindered.

  • C-7: Para to F, sterically hindered by the N-methyl group.

Solution:

  • Lower the Temperature: Perform the addition of NBS at 0°C to -10°C . Kinetic control favors the most nucleophilic center (C-3) despite the steric penalty.

  • Switch Solvent: If using DMF (polar aprotic), switch to Acetonitrile (MeCN) . DMF can sometimes stabilize the transition state for attack at the benzene ring positions (C-5/C-7) more effectively than MeCN in fused systems.

Q2: My reaction mixture shows a mass shift of +158/160/162 amu. Is this a dimer?

Diagnosis: No, this is over-bromination (3,5-dibromo or 3,7-dibromo species). Cause: Once the 3-bromo product is formed, the ring is deactivated, but not sufficiently to prevent a second attack if excess brominating agent is present. The C-5 position remains activated by the C-4 fluorine's resonance effect.

Solution:

  • Stoichiometry Control: Strictly limit NBS to 1.00 - 1.05 equivalents . Do not add "extra" to push conversion. It is better to isolate unreacted starting material than to contaminate the batch with dibromides, which are notoriously difficult to separate.

  • Quench Protocol: Quench the reaction immediately upon disappearance of starting material using 10% aqueous Sodium Thiosulfate (

    
    )  to destroy unreacted active bromine species.
    
Category B: Reagent & Radical Control[3]

Q3: I see a small impurity that suggests bromination of the methyl group. Is this possible?

Diagnosis: Yes, this is radical bromination of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-methyl group (forming 

-CH

Br). Cause: NBS can react via two pathways:[1][2][3]
  • Ionic (EAS): Desired path (Ring bromination).

  • Radical (Wohl-Ziegler): Side path (Benzylic-type bromination on the methyl).

Solution:

  • Exclude Light: Wrap the reaction vessel in aluminum foil. Light initiates the radical chain reaction.[2]

  • Avoid Radical Initiators: Ensure solvents are free of peroxides (use fresh anhydrous solvents).

  • Solvent Choice: Avoid non-polar solvents like

    
     or Benzene, which favor the radical pathway. Use polar solvents (MeCN, DMF) to favor the ionic mechanism.
    

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired C-3 pathway and the parasitic side reactions.

BrominationPathways SM 4-Fluoro-1-methyl-1H-indazole (Substrate) Prod 3-Bromo-4-fluoro-1-methyl-1H-indazole (Target Product) SM->Prod NBS, MeCN Ionic Path (Major) Side_C5 5-Bromo isomer (Regio-impurity) SM->Side_C5 Steric Leakage (C-3 blocked) Side_Rad N-(Bromomethyl) species (Radical impurity) SM->Side_Rad hv, Non-polar solv. (Radical Path) Side_Di 3,5-Dibromo species (Over-bromination) Prod->Side_Di Excess NBS (Over-reaction) Side_C5->Side_Di Excess NBS

Caption: Kinetic map showing the competition between the dominant C-3 ionic pathway and steric/radical-induced side reactions.

Standardized Experimental Protocol

To minimize the side reactions described above, adhere to this optimized protocol.

Materials
  • Substrate: 4-Fluoro-1-methyl-1H-indazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.05 eq)

  • Solvent: Acetonitrile (Anhydrous, 10 volumes)

  • Quench: 10%

    
     (aq)
    
Step-by-Step Methodology
  • Preparation: Dissolve the substrate in Acetonitrile under an inert atmosphere (

    
     or Ar).
    
    • Why: Oxygen can promote radical pathways; moisture can hydrolyze NBS.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Why: Low temperature maximizes the kinetic preference for C-3 over C-5.

  • Addition: Add NBS portion-wise over 30 minutes. Protect from light.

    • Why: Portion-wise addition prevents a high local concentration of NBS, reducing the risk of dibromination. Darkness prevents radical attack on the

      
      -methyl group.
      
  • Monitoring: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor by HPLC/UPLC.

    • Stop Criteria: Quench when SM < 2%. If SM persists but product > 95%, do not add more NBS . Isolate and separate.

  • Workup: Pour mixture into ice-cold 10%

    
    . Extract with Ethyl Acetate.
    
  • Purification: Recrystallization from Ethanol/Water is often sufficient to remove trace succinimide and minor regioisomers.

Quantitative Data Summary

ParameterStandard ConditionRisk FactorResulting Impurity
Stoichiometry 1.0 - 1.05 eq NBS> 1.1 eq NBS3,5-Dibromo-4-fluoro-1-methyl-1H-indazole
Temperature 0°C

RT
> 40°C5-Bromo regioisomer (Thermodynamic product)
Light DarkAmbient/UVN-(Bromomethyl) side chain radical
Solvent MeCN or DMFCCl4 / BenzeneRadical side products

References

  • Regioselective Bromination of Indazoles

    • Title: Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
    • Source:RSC Advances, 2019.
    • URL:[Link]

  • Mechanistic Insight on NBS

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[1][4][2][5][6]

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Indazole Scaffold Functionalization

    • Title: C3-Indazole Functionaliz
    • Source:Chimica Oggi - Chemistry Today, 2018.
    • URL:[Link]

  • Side Reaction Control (General EAS)

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:Molecules, 2013.
    • URL:[Link][7][8]

Sources

Overcoming poor reactivity in Suzuki coupling of electron-deficient indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Topic: Troubleshooting Poor Reactivity in Suzuki-Miyaura Coupling of Electron-Deficient Indazoles Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Indazole Paradox"

You are likely facing a contradiction: electron-deficient heterocycles should undergo oxidative addition rapidly due to their low electron density. However, in practice, electron-deficient indazoles (e.g., nitro-, fluoro-, or cyano-substituted) frequently stall.

This failure usually stems from two competitive parasitic pathways that outpace the productive catalytic cycle:

  • Catalyst Poisoning: The increased acidity of the N-H bond leads to the formation of stable Pd-amidate resting states.

  • Rapid Protodeboronation: Electron-withdrawing groups (EWGs) accelerate the hydrolytic cleavage of the C–B bond in boronic acids.

This guide provides diagnostic workflows and specific protocols to resolve these issues.

Module 1: Diagnostic Workflow

Before altering conditions, identify which failure mode is occurring. Use this logic gate to classify your issue.

Troubleshooting Start START: Reaction Stalled CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Q_Halide Is the Indazole Halide consumed? CheckSM->Q_Halide Case1 Halide Remaining + Boronate Consumed Q_Halide->Case1 No (Halide Intact) Case2 Both SMs Remaining + Black Precipitate Q_Halide->Case2 No (Cat. Crash out) Case3 Halide Consumed + Homocoupling/Dehalogenation Q_Halide->Case3 Yes (Wrong Product) Diag1 DIAGNOSIS: Protodeboronation (See Module 2) Case1->Diag1 Diag2 DIAGNOSIS: Catalyst Poisoning (See Module 3) Case2->Diag2 Diag3 DIAGNOSIS: Inactive Catalyst Cycle (See Module 4) Case3->Diag3

Figure 1: Diagnostic logic gate for classifying reaction failure modes.

Module 2: Overcoming Protodeboronation

Symptom: The indazole halide remains untouched, but the boronic acid partner has disappeared. LCMS shows the mass of the de-borylated arene (Ar-H).

The Mechanism: Electron-deficient rings make the boron center highly Lewis acidic. In the presence of aqueous base (standard Suzuki conditions), the boronate forms a "ate" complex that rapidly hydrolyzes, cleaving the C–B bond before transmetallation can occur.

Corrective Actions:

StrategyProtocol AdjustmentWhy it works
1. Switch Boron Source Use MIDA Boronates or Potassium Trifluoroborates (BF3K) .Slow-release (MIDA) or increased stability (BF3K) prevents rapid hydrolysis.
2. Anhydrous Conditions Switch base to CsF or K3PO4 (anhydrous) in Dioxane/Toluene.Removes water, the primary reagent for protodeboronation.
3. "Feed" the Reaction Add the boronic acid in 5 portions over 2 hours.Keeps the instantaneous concentration of boronate low, favoring the catalyst over the hydrolysis pathway.

Recommended Protocol: Anhydrous Coupling (Cox Method)

  • Solvent: 1,4-Dioxane (anhydrous).

  • Base: CsF (2.0 equiv) or K3PO4 (ground, dried, 3.0 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Temp: 100 °C.

  • Note: Strictly exclude water.

Module 3: Solving Catalyst Poisoning (The N-H Problem)

Symptom: The reaction turns black (Pd black precipitation) almost immediately. No conversion of the indazole halide.

The Mechanism: The N-H proton in electron-deficient indazoles is highly acidic (pKa ~12-13 in DMSO, lower with EWGs). Bases like K2CO3 deprotonate this nitrogen. The resulting indazolyl anion binds to Pd(II) as a ligand (LX-type), forming a stable "off-cycle" resting state that prevents the catalytic turnover.

Corrective Actions:

Option A: Protection (Highest Reliability)

Protect the N1-position. This physically blocks the poisoning mechanism.

  • THP (Tetrahydropyranyl): Easy to put on (DHP, pTSA), stable to base, easy to remove (HCl/MeOH).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): robust, but harder to remove.

  • Boc: Not recommended for Suzuki; often falls off under basic conditions at 80°C+.

Option B: Base-Deficient Conditions (If Protection is Impossible)

If you must run unprotected, you must avoid high concentrations of the indazolyl anion.

  • Base: Use weak bases (NaHCO3) or phase-transfer conditions (K3PO4/H2O/Toluene) where the base is in the aqueous phase and the anion is less soluble in the organic phase.

  • Catalyst: Use Pd-G3-XPhos or Pd-G4-XPhos . These bulky precatalysts are more resistant to inhibition by azoles.

Module 4: Ligand Selection for Electron-Deficient Substrates

Symptom: Reaction is slow, incomplete conversion, but catalyst remains in solution (red/orange/yellow).

The Solution: Electron-deficient halides undergo Oxidative Addition (OA) easily, but they make the Pd center electron-poor, slowing down Transmetallation (TM). You need electron-rich, bulky phosphines to push the cycle forward.

Ligand Screening Table:

LigandClassBest Use Case
XPhos Buchwald (Biaryl)Gold Standard. Excellent for heteroaryl chlorides and sulfonates.
SPhos Buchwald (Biaryl)Good for sterically hindered indazoles (e.g., C7-substituted).
CM-Phos Buchwald (Biaryl)Specifically designed to prevent protodeboronation of the partner.
PPh3 ClassicalAvoid. Ineffective for electron-deficient heterocycles.
dppf BidentateGood alternative if monodentate ligands fail (prevents beta-hydride elimination).
Standard Operating Procedures (SOPs)
SOP-1: THP Protection of Electron-Deficient Indazoles

Use this before attempting difficult couplings.

  • Dissolve: Suspend Indazole (1.0 equiv) in DCM (0.2 M) or Toluene (if solubility is poor).

  • Add: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv).

  • Run: Stir at RT (DCM) or 50°C (Toluene) for 2–4 hours.

  • Workup: Wash with sat. NaHCO3. Concentrate.

  • Result: The N1-THP / N2-THP mixture is usually separable, but for Suzuki, the mixture can often be used directly as both isomers react well.

SOP-2: High-Turnover Suzuki for "Difficult" Indazoles

Use for protected indazoles or stable boronates.

  • Vessel: 4mL vial with septum cap (purge with N2).

  • Reagents:

    • Indazole Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Base: K3PO4 (0.5 M in H2O) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed).

  • Procedure:

    • Add solids.

    • Evacuate/backfill N2 (x3).

    • Add solvent and aqueous base via syringe.

    • Heat to 60–80°C.

  • Monitoring: Check LCMS at 1 hour. If <50% conv, add 1 mol% more catalyst.

Visualizing the Poisoning Pathway

The diagram below illustrates why the "Free N-H" pathway kills the catalysis and how protection bypasses it.

Mechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TM Transmetallation OxAdd->TM Ar'-B(OH)2 DeadCat Pd(II)-Indazolyl Complex (CATALYST DEATH) OxAdd->DeadCat Anion displaces X RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Indazole Free N-H Indazole (Acidic) Anion Indazolyl Anion Indazole->Anion Base (K2CO3) Anion->DeadCat Binds Pd(II)

Figure 2: The competitive poisoning pathway. Note that the Indazolyl anion sequesters the Pd(II) intermediate, preventing Transmetallation.

References
  • Mechanistic Studies on Catalyst Poisoning

    • Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Link

  • Protodeboronation Kinetics

    • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

  • MIDA Boronates

    • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents. Journal of the American Chemical Society. Link

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013).[2] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

Sources

Preventing decomposition of "6-Bromo-4-Fluoro-1-methyl-1H-indazole" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-4-Fluoro-1-methyl-1H-indazole Stability & Handling

Case ID: IND-6Br-4F-001 Status: Active Analyst: Senior Application Scientist[1]

Emergency Triage: Why is my reaction failing?

If you are currently observing decomposition or low yields, check this rapid diagnostic table immediately.

SymptomProbable CauseImmediate Action
Black Tar / Polymerization Uncontrolled lithiation at C3 or ring opening.[1]STOP. Do not use n-BuLi. Switch to iPrMgCl[1]·LiCl (Turbo-Grignard) at -15°C.
Wrong Regioisomer "Halogen Dance" (Base-catalyzed migration of Br).[1]Lower temperature to -78°C if using Li-reagents, or switch to Mg-exchange to freeze the kinetic anion.[1]
No Reaction (Suzuki) Oxidative addition failure due to C4-Fluorine electronics.Switch catalyst to electron-rich, bulky phosphines (e.g., XPhos Pd G3 or RuPhos ).[1]
Product Discoloration Photolytic dehalogenation during storage.Store in Amber Vials under Argon at 4°C.

Deep Dive: The Decomposition Mechanisms

The scaffold This compound presents a "perfect storm" of reactivity due to the interplay between the C6-Bromine, C4-Fluorine, and the acidic C3-proton.[1]

A. The "Halogen Dance" & C3-Deprotonation Trap

The most common failure mode occurs during Lithium-Halogen Exchange.[1]

  • The Trap: When using n-BuLi, the rate of C3-deprotonation (acid-base reaction) often competes with C6-Br exchange .[1]

  • The Consequence: Once the C3-lithio species forms, it acts as a base, shuffling the Bromine atom to the C3 position (Halogen Dance) or causing ring fragmentation. The C4-Fluorine atom inductively acidifies the C3 position, exacerbating this risk compared to non-fluorinated indazoles.

B. Visualizing the Failure Pathway

Decomposition SM This compound nBuLi Reaction with n-BuLi (-78°C) SM->nBuLi PathA Path A: C6 Exchange (Kinetic Product) nBuLi->PathA Fast PathB Path B: C3 Deprotonation (Thermodynamic Sink) nBuLi->PathB Competing Product Desired C6-Electrophile Adduct PathA->Product Electrophile (E+) Decomp Ring Opening / Tars PathB->Decomp Warm > -40°C Dance C3-Bromo Isomer (Halogen Dance) PathB->Dance Rearrangement

Figure 1: The bifurcation of reactivity when using strong lithium bases.[1] Path B leads to irreversible decomposition or isomeric mixtures.[1]

Validated Protocol: Safe Functionalization via Turbo-Grignard

To bypass the instability of the lithiated intermediate, we utilize Knochel’s Turbo-Grignard (iPrMgCl[1]·LiCl) .[2][3] This reagent performs a selective Br/Mg exchange that is fast enough to outcompete C3-deprotonation but stable enough to prevent halogen migration.[1]

Protocol: C6-Functionalization (Formylation Example)

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: iPrMgCl[2][3]·LiCl (1.3 M in THF) (1.1 eq)

  • Electrophile: DMF (1.5 eq)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask and purge with Argon. Add the substrate and anhydrous THF.

  • Cooling: Cool the solution to -15°C (Ice/Salt bath). Note: Unlike n-BuLi, -78°C is too cold and will stall the exchange.

  • Exchange: Add iPrMgCl·LiCl dropwise over 5 minutes.

  • Monitoring: Stir at -15°C for 30–60 minutes.

    • Validation: Aliquot 50 µL into MeOH. Check LCMS. Disappearance of Br-SM and appearance of des-bromo (H-substituted) product indicates active Grignard formation.[1]

  • Quench: Add DMF dropwise. Allow to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Why this works: The Mg-C bond is more covalent than Li-C, reducing the basicity that drives the "Halogen Dance," while the LiCl breaks up aggregates, increasing the exchange rate.[1]

Protocol: Palladium-Catalyzed Cross-Coupling

The C4-Fluorine atom withdraws electron density from the ring, making the C6-position less nucleophilic but also potentially sluggish for oxidative addition if the catalyst is not electron-rich.[1]

Recommended System: Suzuki-Miyaura [1]

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ (Standard) or XPhos Pd G3 (Challenging)XPhos prevents protodehalogenation side-reactions.[1]
Base K₃PO₄ (3.0 eq)Milder than carbonates; reduces risk of base-mediated decomposition.
Solvent 1,4-Dioxane / Water (4:[1]1)Degassed thoroughly to prevent homocoupling.
Temperature 80°C - 90°CDo not exceed 100°C to avoid defluorination risks.[1]

Storage & Stability Specifications

  • Light Sensitivity: Halogenated indazoles possess an extended

    
    -system. UV exposure can generate radicals that cleave the C-Br bond.
    
    • Requirement: Store in amber glass or aluminum-foil wrapped containers.

  • Hydrolysis: The 1-methyl group is stable, but the C-F bond can be susceptible to nucleophilic attack by hydroxide at high temperatures.

    • Requirement: Store under inert gas (Nitrogen/Argon) at 2–8°C.

Frequently Asked Questions (FAQs)

Q1: Can I use tert-BuLi to speed up the exchange? A: Not recommended. tert-BuLi is extremely pyrophoric and far too basic.[1] It will almost certainly deprotonate C3 immediately, leading to the "Halogen Dance" product (3-bromo isomer) or ring fragmentation. Stick to the Magnesium exchange (Turbo-Grignard) described above.

Q2: I see a small impurity at M-20 mass units (M-HF). What is it? A: This is likely the result of intramolecular cyclization or defluorination. If your reaction temperature exceeds 120°C in the presence of base, the nucleophile may attack C4, displacing fluoride (


). Keep temperatures below 100°C.

Q3: Why is my yield low during Buchwald-Hartwig amination? A: The C4-Fluorine makes the ring electron-deficient.[1] The Pd-center might struggle to reductively eliminate.

  • Fix: Switch to BrettPhos Pd G3 pre-catalyst and use a weaker base like Cs₂CO₃ instead of NaOtBu to protect the sensitive functional groups.

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Angewandte Chemie International Edition, vol. 43, no.[1][2] 25, 2004, pp. 3333–3336.[1]

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chemical Reviews, vol. 107, no.[1] 11, 2007, pp. 5010–5056.[1]

  • Lutter, F. H., et al. "Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange." Chemistry – A European Journal, vol. 24, 2018.[1][3] (Context on Turbo-Grignard selectivity).

  • BenchChem. "Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole." (General Indazole Handling).

Sources

Technical Support Guide: Palladium Removal from Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Challenge

You are likely accessing this guide because standard aqueous washes or simple recrystallizations have failed to lower palladium levels below regulatory thresholds (ICH Q3D) in your indazole product.

The Core Problem: Unlike simple aromatics, indazoles are not passive substrates. The pyrazole ring within the indazole structure contains two nitrogen atoms (N1 pyrrole-like and N2 pyridine-like) that act as potent ligands. During cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the palladium catalyst does not merely precipitate; it coordinates to these nitrogens, forming stable [Pd(Indazole)L_n] complexes.

To remove the palladium, you cannot simply "wash" it away; you must chemically displace it using a ligand with a higher affinity for Pd than your API.

Module 1: Diagnostic & Regulatory Assessment

Q: What are the hard limits for Palladium in my final product?

A: Palladium is a Class 2B elemental impurity under ICH Q3D guidelines. The limit depends on the route of administration.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (Option 1)*
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

*Option 1 assumes a maximum daily dose of 10g. If your dose is lower, the ppm limit may be higher (Option 2), but 10 ppm is the standard industry target for APIs.

Q: How do I accurately measure Pd in the presence of Indazoles?

A: Do not rely on colorimetric tests. Indazole-Pd complexes are often yellow/orange, but so are many organic impurities.

  • Gold Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) after acid digestion.

  • Quick Check: XRF (X-ray Fluorescence) can be used for screening >50 ppm but lacks precision for final release testing.

Module 2: Solid-Supported Scavengers (The Gold Standard)

Q: Which scavenger functional group works best for Indazoles?

A: Because indazoles bind Pd via nitrogen lone pairs, you need a "soft" ligand to outcompete them.

  • Recommendation: Thiol (-SH) or Thiourea functionalized silica/resins.[1]

  • Avoid: Simple amine-based scavengers (e.g., diamine). They are chemically similar to the indazole and often fail to displace the metal.

  • Specific Products:

    • SiliaMetS® Thiol (SiliCycle)

    • SiliaMetS® DMT (Dimercaptotriazine) – Highest Affinity

    • MP-TMT (Biotage) – Macroporous resin, excellent for solvent swelling.

Workflow: Scavenger Screening Protocol

Do not commit the entire batch immediately. Run this micro-screen first.

ScavengerScreening Start Crude Indazole Product (>100 ppm Pd) Solubilize Dissolve 100mg in 10 vol Good Solvents: THF, DMF, EtOAc Start->Solubilize Split Split into 4 Vials Solubilize->Split Scav1 Vial A: Thiol (Si-SH) Split->Scav1 Scav2 Vial B: DMT (Si-DMT) Split->Scav2 Scav3 Vial C: Thiourea Split->Scav3 Scav4 Vial D: Control (No Scavenger) Split->Scav4 Process Heat to 50°C for 4 Hours (Agitation required) Scav1->Process Scav2->Process Scav3->Process Scav4->Process Filter Filter (0.45µm PTFE) Process->Filter Analyze ICP-MS Analysis Filter->Analyze Decision Select Scavenger with >95% Removal & >90% Recovery Analyze->Decision

Figure 1: Rapid screening workflow for selecting the optimal scavenger. This parallel approach saves time and API.

Module 3: Solution-Phase "Tricks" & Troubleshooting

Q: I cannot afford silica scavengers. What are the liquid-phase alternatives?

A: While less selective, specific washes can break the Pd-Indazole bond.

  • The NAC Wash: N-Acetyl Cysteine (NAC) is a potent, inexpensive chelator.

    • Protocol: Dissolve crude mixture in EtOAc. Wash 3x with 5% aqueous NAC solution (adjusted to pH 7-8 with ammonia). The Pd transfers to the aqueous layer (often turning it red/brown).

  • Activated Carbon (Charcoal):

    • Warning: Carbon is non-specific. It will adsorb your Pd, but it may also adsorb 10-20% of your Indazole product.

    • Type: Use Darco KB-B .[2] It has a higher mesopore volume suitable for organometallic complexes.

Q: Why is the scavenger failing (Residual Pd > 50 ppm)?

A: If you selected the right scavenger (e.g., DMT) but results are poor, check these variables:

  • Oxidation State Mismatch: Scavengers typically bind Pd(II) best. If your reaction used Pd(0) and it hasn't oxidized, binding is slow.

    • Fix: Stir the crude solution open to air for 1 hour before adding the scavenger to encourage oxidation to Pd(II).

  • Solvent Inhibition: Strongly coordinating solvents (DMSO, Pyridine) compete with the scavenger.

    • Fix: Exchange solvent to THF, EtOAc, or Toluene.

  • Temperature: Room temperature is often insufficient for "sticky" indazoles.

    • Fix: Increase temperature to 50-60°C . The ligand exchange is endothermic and kinetically driven.

Comparative Data: Method Efficiency
MethodSelectivity for PdYield Loss (API)CostBest For
Silica-DMT High< 2%HighHigh-value GMP intermediates
Resin-TMT High< 2%MedLarge scale, non-swelling solvents
Activated Carbon Low10-20%LowEarly-stage, bulk material
Crystallization Variable*5-15%LowFinal polishing (if Pd < 100 ppm)

*Crystallization risk: Pd can co-crystallize with the indazole lattice. Never rely on crystallization alone for >1000 ppm contamination.

Module 4: Mechanism of Action

Understanding the chemistry allows you to predict success. The diagram below illustrates the competitive displacement required to clean the product.

Mechanism Indazole Indazole API (N-Donor) Complex1 [Pd-Indazole] (Stable Soluble Complex) Indazole->Complex1 Coordinated Pd Palladium (II) Pd->Complex1 Scavenger Silica-DMT (S-Donor) Complex2 [Pd-DMT-Silica] (Insoluble Solid) Scavenger->Complex2 Complex1->Complex2 Ligand Exchange (Driven by S > N affinity) Filter Filter Complex2->Filter Removed via Filtration

Figure 2: The Ligand Exchange Mechanism. The sulfur atoms on the scavenger (DMT) must break the Pd-Nitrogen bond of the Indazole complex.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.Link

  • Biotage. (2023).[3] Metal Scavenging in Pharmaceutical Synthesis: MP-TMT Protocols.Link

Sources

Technical Support Center: Analytical Profiling of 6-Bromo-4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for detecting impurities in "6-Bromo-4-Fluoro-1-methyl-1H-indazole" Audience: Researchers, Process Chemists, and QC Analysts. Version: 2.1 (Current)

Introduction: The Criticality of Regiocontrol

Welcome to the technical support hub for This compound (CAS: 885520-23-0 / Analogous structures). This compound is a high-value pharmacophore, frequently serving as the core scaffold for next-generation kinase inhibitors (e.g., VEGFR, FGFR inhibitors).

The Core Challenge: The methylation of the indazole ring is an ambident nucleophilic reaction. While the N1-methyl isomer is typically the desired thermodynamic product, the N2-methyl regioisomer is a persistent, kinetically favored impurity. Because these isomers share identical molecular weights (


 Da) and similar fragmentation patterns, standard LC-MS workflows often fail to distinguish them, leading to silent impurity risks  in downstream biological assays.

This guide provides self-validating protocols to detect, quantify, and control these impurities.

Module 1: HPLC Method Development & Troubleshooting

Q: My main peak shows a shoulder, or I suspect co-elution of the N2-isomer. How do I achieve baseline separation?

A: The separation of N1- and N2-methyl indazoles is governed by their dipole moments. The N2-isomer generally possesses a higher dipole moment (quinoid-like character) compared to the benzenoid N1-isomer.

Protocol: Enhanced Selectivity Workflow Do not rely solely on standard C18 columns. The fluorine atom at position 4 introduces unique electronic shielding that can be exploited using π-π interaction phases.

  • Stationary Phase Selection:

    • Primary Recommendation: Phenyl-Hexyl or Biphenyl phases (e.g., Kinetex Biphenyl, XBridge Phenyl).

    • Mechanism:[1][2][3][4] The π-electrons of the stationary phase interact differentially with the electron-deficient 4-fluoro-indazole ring system of the two isomers.

    • Alternative: C18 with high carbon load if Phenyl phases are unavailable, but resolution (

      
      ) may be lower.
      
  • Mobile Phase Chemistry:

    • Buffer: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Acidic pH suppresses the silanol activity, sharpening the peak shape for these basic heterocycles.

    • Organic Modifier: Methanol often provides better selectivity ($ \alpha $) than Acetonitrile for regioisomers due to hydrogen bonding capabilities with the accessible nitrogen lone pairs.

Troubleshooting Decision Tree (Visualized):

HPLC_Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) Check_pH Check Mobile Phase pH (Is pH < 3.0?) Start->Check_pH Check_pH->Start No (Adjust pH) Change_Col Switch Column Chemistry Check_pH->Change_Col Yes (pH is OK) Phenyl Try Phenyl-Hexyl / Biphenyl (Exploit π-π interactions) Change_Col->Phenyl Primary Option C18_High Try High Carbon Load C18 (Increase hydrophobic retention) Change_Col->C18_High Secondary Option Solvent Switch Organic Modifier (MeCN -> MeOH) Phenyl->Solvent If Rs still < 1.5 C18_High->Solvent If Rs still < 1.5 Success Resolution > 2.0 (Method Validated) Solvent->Success

Caption: Decision matrix for optimizing resolution between N1 and N2 indazole regioisomers.

Module 2: Impurity Identification (LC-MS & NMR)

Q: I see a peak with the same Mass (M+H = 230/232) as my product. Is it the N2-isomer or the starting material?

A:

  • Starting Material (6-Bromo-4-fluoro-1H-indazole): Mass will be

    
     Da (
    
    
    
    ).
  • N2-Isomer: Mass will be identical to product (

    
     Da). You cannot distinguish them by MS alone.
    

The Definitive Test: 1H-13C HMBC NMR To certify the regio-chemistry of your bulk material, you must perform Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Data Interpretation Table:

FeatureN1-Methyl Isomer (Desired)N2-Methyl Isomer (Impurity)Mechanistic Reason
N-Me Proton Shift

4.0 - 4.1 ppm

4.1 - 4.3 ppm
N2 is more deshielded due to quinoid character.
HMBC Correlation N-Me protons correlate to C7a (Junction Carbon)N-Me protons correlate to C3 (Imine Carbon)3-bond coupling path (

).
C3 Proton Shift

8.0 - 8.2 ppm

8.3 - 8.5 ppm
C3-H in N2 isomer is adjacent to the methylated nitrogen.

Experimental Tip: Dissolve 5-10 mg of the isolated impurity (from prep-HPLC) in DMSO-


. Run a standard HMBC sequence optimized for 

Hz.

Module 3: Residual Solvents & Genotoxic Impurities

Q: Which process impurities should I monitor for regulatory compliance?

A: The synthesis typically involves alkylation of 6-bromo-4-fluoro-1H-indazole using methyl iodide (MeI) or dimethyl sulfate (DMS). Both are known DNA-reactive alkylating agents.

Control Strategy:

  • Alkylating Agents: MeI and DMS are Class 1/Group 2A carcinogens . You must demonstrate their clearance to ppm levels (typically < 10 ppm depending on daily dose).

    • Method: Headspace GC-MS.

    • Column: DB-624 or equivalent (designed for volatiles).

  • Inorganic Impurities: If using Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ), monitor sulfated ash or perform ICP-MS for residual metals if the step is late-stage.

Module 4: Reference Data & Specifications

Standard Impurity Profile
Impurity TypeStructure / NameRelative Retention (RRT)*Detection Limit Target
Precursor 6-Bromo-4-fluoro-1H-indazole0.85NMT 0.5%
Regioisomer 6-Bromo-4-fluoro-2-methyl-2H-indazole0.92 - 0.96NMT 0.15%
By-product 4-Fluoro-1-methyl-1H-indazole (Debrominated)0.60NMT 0.10%

*Note: RRT values are approximate and depend on the specific C18/Phenyl method used.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[5] Relevance: Defines the thermodynamic vs. kinetic control of N1/N2 methylation and NMR characterization. URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation. Source: Reaction Chemistry & Engineering (RSC, 2024). Relevance: Discusses process chemistry strategies to minimize N2-impurity formation during scale-up. URL:[Link]

  • PubChem Compound Summary: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Analogous Chemistry). Source: National Center for Biotechnology Information (2025). Relevance: Safety data and structural analogs for method cross-referencing.[6] URL:[Link]

Sources

Technical Support Center: Solvent-Induced Stability of Bromo-Fluoro-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with bromo-fluoro-indazoles. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical impact of solvents on the stability of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and resolve stability challenges, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with bromo-fluoro-indazoles in solution.

Issue 1: Rapid degradation of my bromo-fluoro-indazole observed in a protic solvent (e.g., methanol, ethanol, water).

  • Question: I dissolved my bromo-fluoro-indazole in methanol for an experiment, and subsequent analysis by HPLC shows significant degradation in a short period. What is happening and how can I prevent this?

  • Answer: Protic solvents, which contain acidic protons (e.g., -OH, -NH), can actively participate in degradation pathways. For N-heterocycles like indazoles, two primary mechanisms are of concern in protic solvents:

    • Solvolysis: The solvent molecule itself can act as a nucleophile, potentially displacing the bromo or fluoro substituents, especially under elevated temperatures or prolonged exposure. Polar protic solvents are known to facilitate SN1-type reactions where a carbocation intermediate might be formed.[1][2]

    • Acid/Base-Catalyzed Degradation: The amphoteric nature of the indazole ring means its stability can be highly pH-dependent.[3][4] Protic solvents can facilitate protonation or deprotonation of the indazole ring, which may open up pathways for hydrolysis or rearrangement. Electron-withdrawing groups like halogens can increase the susceptibility to hydrolysis.[5]

    Troubleshooting Steps:

    • Switch to an Aprotic Solvent: If your experimental conditions permit, switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents lack acidic protons and are less likely to directly participate in solvolysis.

    • Buffer the Solution: If an aqueous or alcoholic solvent system is required, buffering the solution to a neutral or slightly acidic pH can significantly enhance stability. The optimal pH should be determined empirically for your specific bromo-fluoro-indazole derivative.[4]

    • Lower the Temperature: If you must use a protic solvent, conduct your experiment at the lowest possible temperature to slow down the rate of degradation.

    • Minimize Time in Solution: Prepare solutions of your bromo-fluoro-indazole immediately before use to minimize the time it is exposed to the solvent.

Issue 2: My bromo-fluoro-indazole appears to be degrading under light exposure in solution.

  • Question: I've noticed the appearance of new peaks in my chromatogram after my solution of bromo-fluoro-indazole in acetonitrile was left on the benchtop. Could this be photodegradation?

  • Answer: Yes, indazole derivatives can be susceptible to photodegradation.[6] The energy from UV or even ambient light can promote the formation of reactive species, leading to decomposition. Halogenated aromatic compounds can be particularly prone to photolytic cleavage of the carbon-halogen bond.

    Troubleshooting Steps:

    • Protect from Light: Always store solutions of bromo-fluoro-indazoles in amber vials or wrap your glassware in aluminum foil to protect them from light.

    • Work in a Controlled Lighting Environment: When possible, conduct experiments under yellow light or in a fume hood with the sash lowered to minimize exposure to ambient light.

    • Photostability Study: If your compound is intended for formulation, a formal photostability study according to ICH Q1B guidelines is recommended. This involves exposing the compound in solution to a controlled light source and monitoring degradation over time.

Issue 3: I am observing poor solubility of my bromo-fluoro-indazole in my chosen solvent.

  • Question: My bromo-fluoro-indazole is not fully dissolving in my chosen solvent, which is affecting the accuracy of my experiments. What should I do?

  • Answer: The solubility of bromo-fluoro-indazoles can be influenced by the substitution pattern on the indazole ring. Halogen atoms can increase lipophilicity.

    Troubleshooting Steps:

    • Solvent Polarity Matching: Consider the overall polarity of your bromo-fluoro-indazole. A good starting point is to use a solvent with a similar polarity. See the solvent selection table in the FAQ section for guidance.

    • Co-solvents: Employing a mixture of solvents can enhance solubility. For example, if your compound is poorly soluble in water, adding a water-miscible organic solvent like acetonitrile, ethanol, or DMSO can significantly improve solubility.

    • Gentle Heating and Sonication: Gently warming the solution or placing it in an ultrasonic bath can help to dissolve the compound. However, be cautious with heating as it can accelerate degradation. Always check for degradation after heating.

    • pH Adjustment: If working with an aqueous system, adjusting the pH can improve the solubility of ionizable compounds.[4] Indazoles are weakly basic and can be protonated at low pH, which may increase their aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for storing stock solutions of bromo-fluoro-indazoles?

A1: For short to medium-term storage, a polar aprotic solvent is generally the safest choice to minimize the risk of solvent-mediated degradation.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating highly concentrated stock solutions due to their high solvating power. Acetonitrile (ACN) is another good option, particularly for applications where DMSO or DMF might interfere.

  • Use with Caution: Protic solvents like methanol and ethanol should be used with caution for storage and are better suited for immediate use in subsequent reactions or analyses.

  • Avoid: Prolonged storage in aqueous solutions, especially at non-neutral pH, is generally not recommended without prior stability data.

Q2: How does the position of the bromo and fluoro substituents affect stability?

A2: The specific substitution pattern of halogens on the indazole ring can influence both the chemical reactivity and physical properties of the molecule. While specific data for every isomer is not available, general principles of organic chemistry suggest:

  • Electronic Effects: Both bromine and fluorine are electron-withdrawing groups, which can affect the electron density of the indazole ring system. This can influence the pKa of the molecule and its susceptibility to nucleophilic attack.

  • Steric Hindrance: The position of the substituents can sterically hinder or expose certain parts of the molecule to attack by the solvent or other reagents.

A systematic stability study is the only definitive way to determine the stability of a specific bromo-fluoro-indazole isomer.

Q3: What analytical techniques are best for monitoring the stability of bromo-fluoro-indazoles?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies.

  • Methodology: A stability-indicating HPLC method should be developed. This is a method that can separate the parent bromo-fluoro-indazole from all potential degradation products, ensuring that the disappearance of the parent peak is accurately measured.

  • Column Choice: A reversed-phase column, such as a C18 or C8, is typically used with a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[7][8][9]

  • Detection: UV detection is generally suitable for indazoles due to their aromatic nature. A photodiode array (PDA) detector is particularly useful as it can help in the initial identification of degradation products by providing their UV spectra.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the structures of unknown degradation products.

Q4: How should I design a basic stability study for my bromo-fluoro-indazole in a new solvent?

A4: A well-designed stability study is crucial for understanding the behavior of your compound.

Experimental Protocols

Protocol 1: General Stability Study of a Bromo-Fluoro-Indazole in a Selected Solvent

  • Preparation of Stock Solution: Accurately weigh your bromo-fluoro-indazole and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial peak area of the parent compound. This serves as your baseline.

  • Storage Conditions: Aliquot the stock solution into several sealed vials. Store these vials under controlled conditions. For a basic study, you might test:

    • Room temperature (e.g., 25 °C) protected from light.

    • Refrigerated (e.g., 4 °C) protected from light.

    • Elevated temperature (e.g., 40 °C) protected from light (for accelerated degradation).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each storage condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the bromo-fluoro-indazole remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Data and Visualization

Table 1: General Solvent Recommendations for Bromo-Fluoro-Indazoles

Solvent ClassExamplesRecommended UsePotential Risks
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)General purpose, stock solutions, long-term storageMay be incompatible with some downstream applications.
Polar Protic Methanol, Ethanol, WaterImmediate use in reactions or dilutions.Solvolysis, acid/base catalyzed degradation.[1][2]
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Limited use due to likely poor solubility.Generally lower risk of chemical degradation.

Diagrams

Solvent_Selection_Workflow start Start: Select Solvent for Bromo-Fluoro-Indazole solubility_check Is solubility in desired solvent known? start->solubility_check test_solubility Test solubility in a range of solvents (aprotic, protic) solubility_check->test_solubility No is_soluble Is it soluble? solubility_check->is_soluble Yes test_solubility->is_soluble use_solvent Proceed with chosen solvent is_soluble->use_solvent Yes consider_cosolvent Consider co-solvent system or alternative solvent is_soluble->consider_cosolvent No stability_check Is stability in chosen solvent known? use_solvent->stability_check run_stability_study Perform short-term stability study (e.g., 24-48h at RT and 40°C) stability_check->run_stability_study No is_stable Is degradation <5%? stability_check->is_stable Yes run_stability_study->is_stable final_use Use solvent for experiment, store appropriately is_stable->final_use Yes troubleshoot Troubleshoot: Switch to aprotic solvent, lower temp, buffer pH is_stable->troubleshoot No

Caption: Decision workflow for selecting an appropriate solvent.

Stability_Study_Workflow prep 1. Prepare Stock Solution (Known Concentration) t0 2. T=0 Analysis (HPLC Baseline) prep->t0 storage 3. Aliquot and Store (RT, 4°C, 40°C) t0->storage analysis 4. Analyze at Time Points (e.g., 1, 3, 7, 14 days) storage->analysis data 5. Calculate % Remaining vs. T=0 analysis->data kinetics 6. Plot Degradation Curve (% Remaining vs. Time) data->kinetics

Sources

Strategies to avoid dehalogenation in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Avoid Dehalogenation in Pd-Catalyzed Cross-Couplings

Mission: To provide researchers with mechanistic insights and actionable protocols for suppressing hydrodehalogenation (Ar-X


 Ar-H) in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.).
Module 1: Diagnostic Center

Is it Dehalogenation or Protodeboronation?

Before altering conditions, confirm the source of the byproduct. In Suzuki couplings, the formation of Ar-H can arise from two distinct pathways:

  • Hydrodehalogenation: The halide (X) on the electrophile is replaced by H.

  • Protodeboronation: The boronic acid/ester group is replaced by H.

Diagnostic Flowchart Use this logic tree to identify the root cause of your yield loss.

DiagnosticTree Start Reaction Failed: 'Ar-H' Byproduct Observed CheckSubstrate Analyze Byproduct Structure (GC-MS / NMR) Start->CheckSubstrate Decision1 Does the Ar-H match the Electrophile (Ar-X) scaffold? CheckSubstrate->Decision1 Decision2 Does the Ar-H match the Nucleophile (Ar-B) scaffold? CheckSubstrate->Decision2 ResultDehal ISSUE: Hydrodehalogenation (Reduction of Ar-X) Decision1->ResultDehal Yes ResultProto ISSUE: Protodeboronation (Hydrolysis of C-B bond) Decision2->ResultProto Yes ActionDehal Go to Module 2 & 3: Eliminate Hydride Sources Optimize Catalyst ResultDehal->ActionDehal ActionProto Use Anhydrous Conditions Switch to MIDA Boronates Increase Base Strength ResultProto->ActionProto

Figure 1: Diagnostic logic to distinguish between dehalogenation and protodeboronation side-reactions.

Module 2: The "Hydride Source" Troubleshooting

The Problem: Dehalogenation is mechanistically a reduction. It requires a source of hydride (


). In many "standard" protocols, your solvent  or base  is acting as the inadvertent reducing agent via 

-hydride elimination.

Mechanism of Failure: When using alkoxide bases (e.g., Sodium Isopropoxide generated in situ) or alcoholic solvents, the Pd(II) center can undergo


-hydride elimination to form a Palladium-Hydride species. This species reductively eliminates with the aryl halide to form Ar-H.

BetaHydrideElim Step1 L-Pd(II)-Ar(OR) (Alkoxide Complex) Step2 Beta-Hydride Elimination Step1->Step2 Step3 L-Pd(II)(H)(Ar) + Ketone/Aldehyde Step2->Step3 Generates Pd-H Step4 Reductive Elimination Step3->Step4 Step5 Ar-H (Dehalogenated Product) + Pd(0) Step4->Step5

Figure 2: Mechanism of unwanted Pd-H formation via


-hydride elimination from alkoxides.[1][2]

Corrective Actions:

1. Base Selection Strategy

Switch from bases that can form species with


-hydrogens to those that cannot.
Base ClassExamplesRisk LevelRecommendation
Primary/Secondary Alkoxides NaOEt, NaOiPrCRITICAL Avoid. High risk of

-hydride elimination.
Tertiary Alkoxides NaOtBu, KOtBuModerate Use with Caution. Sterically bulky, but can still degrade or act as mild reductants at high T.
Inorganic Carbonates

,

Safe Recommended. No

-hydrogens. Use

for better solubility in organics.
Phosphates

Safe Highly Recommended. Excellent for Suzuki couplings; buffers pH.
2. Solvent Compatibility
  • Avoid: Isopropanol (IPA), Ethanol, secondary alcohols.

  • Preferred: Toluene, Dioxane, THF.[3]

  • If protic solvent is required: Use tert-Amyl alcohol or tert-Butanol (no

    
    -hydrogens to easily oxidize, sterically hindered).
    
Module 3: Catalyst & Ligand Engineering

The Problem: Slow reductive elimination of the desired product allows the side reaction (dehalogenation) to compete. The Fix: Use bulky, electron-rich ligands that accelerate the desired C-C or C-N bond formation and use precatalysts that do not require external reduction.

FAQ: Why is my Pd(PPh3)4 reaction dehalogenating?

Pd(PPh3)4 is an older generation catalyst.[4] It is often impure (containing Pd(II) oxides) and slow to initiate. The slow kinetics allow the Pd(II)-Ar intermediate to "wait" around, increasing the statistical probability of encountering a hydride source or undergoing protolysis.

The Solution: Buchwald G3/G4 Precatalysts

Modern precatalysts (e.g., XPhos Pd G4) enter the catalytic cycle as the active mono-ligated


 species immediately upon base exposure. This ensures the catalytic cycle turns over faster than the side reactions can occur.

Selection Guide:

Reaction TypeRecommended Ligand/PrecatalystWhy?
Suzuki (General) XPhos Pd G4 Excellent for aryl chlorides; bulky ligand prevents Pd aggregation and speeds up RE.
Suzuki (Steric) SPhos Pd G4 High activity for ortho-substituted substrates.
Buchwald-Hartwig RuPhos Pd G4 (2° amines) BrettPhos Pd G4 (1° amines)Specific electronic tuning to prevent

-hydride elimination from the amine.
Module 4: Standardized "Rescue" Protocol

If you observe >10% dehalogenation, pause your current workflow and execute this rescue screen. This protocol minimizes hydride sources and maximizes catalyst activity.

Reagents:

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene

  • Additives: None (Avoid water initially)

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under active

    
     flow, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), 
    
    
    
    (3.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial.
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degas: Sparge with

    
     for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen promotes homocoupling and catalyst death, leading to stalled reactions that eventually dehalogenate.
    
  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Analysis: Cool, filter through a small pad of silica/Celite, and analyze crude via GC-MS/LC-MS.

Why this works:

  • 
    :  Removes the alkoxide hydride source.
    
  • G4 Precatalyst: Ensures rapid oxidative addition and reductive elimination, outcompeting the slower dehalogenation pathway.

  • Anhydrous: Eliminates proton sources for protodehalogenation.

References
  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides." Wikipedia (General Overview & History). Link[5]

  • Sigma-Aldrich (Merck). "G3 and G4 Buchwald Precatalysts: User Guide and Selection." Sigma-Aldrich Technical Library. Link

  • Lalic, G., & Nolan, S. P. "Mechanism of Dehalogenation in Pd-Catalyzed Reactions." Journal of Organic Chemistry (Contextualized via ACS Search). Link

  • Enamine. "Optimization of Suzuki and Buchwald Couplings: G3/G4 Precatalyst Scale-up." Enamine Technical Reports. Link

  • ChemRxiv. "Beta-X vs Beta-H Elimination: Selection Rules for Chemoselectivity." ChemRxiv Preprints. Link

Sources

Validation & Comparative

The Halogen Dance: A Comparative SAR Study of 6-Bromo- vs. 6-Chloro-Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate ballet of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, gracing a multitude of biologically active compounds with its presence.[1] This bicyclic aromatic heterocycle is a cornerstone in the design of therapeutics ranging from potent kinase inhibitors for oncology to novel antimicrobial and anti-inflammatory agents. The strategic functionalization of the indazole ring is a key determinant of a compound's pharmacological profile. Among the various substitution patterns, halogenation at the 6-position has proven to be a particularly fruitful avenue for modulating potency and selectivity. This guide provides an in-depth comparative analysis of 6-bromo- and 6-chloro-indazole derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their structure-activity relationships (SAR), supported by experimental data and protocols.

At a Glance: Physicochemical Properties of 6-Bromo- vs. 6-Chloro-Indazole

The identity of the halogen atom at the 6-position significantly influences the physicochemical properties of the indazole core, which in turn can impact pharmacokinetic and pharmacodynamic profiles. A comparison of the key computed properties of 6-bromo-1H-indazole and a related dihalogenated analogue, 6-bromo-4-chloro-1H-indazole, provides insight into these differences.

Property6-Bromo-1H-indazole6-Bromo-4-chloro-1H-indazole
Molecular Weight 197.04 g/mol 231.48 g/mol [2]
XLogP3 2.42.9[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 11[2]
Topological Polar Surface Area 28.7 Ų28.7 Ų[2]

The substitution of hydrogen with chlorine increases the molecular weight and lipophilicity (as indicated by the higher XLogP3 value). This seemingly subtle change can have profound effects on cell permeability, metabolic stability, and target engagement.

The Core Scaffold: Visualizing the Indazole Ring

To appreciate the nuances of the SAR discussion, it is essential to visualize the foundational indazole structure and the specific position of halogenation.

Kinase_Interaction cluster_kinase Kinase ATP-Binding Pocket cluster_indazole 6-Halo-Indazole Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Indazole Indazole Core Indazole->Hinge Region H-Bonds Indazole->Solvent Front Halogen 6-Br or 6-Cl Indazole->Halogen Halogen->Hydrophobic Pocket Halogen Bond / Hydrophobic Interaction

Caption: Hypothetical binding mode of a 6-halo-indazole derivative in a kinase active site.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a key indazole intermediate and a common biological evaluation method.

Synthesis of 6-Chloro-1H-indazole

This protocol is adapted from a known procedure for the synthesis of 4-chloro-1H-indazole and can be applied to the synthesis of the 6-chloro isomer starting from 4-chloro-2-methylaniline. [3][4] Workflow Visualization:

Synthesis_Workflow Start 4-Chloro-2-methylaniline Acetylation Acetylation (Acetic Anhydride, Potassium Acetate) Start->Acetylation Diazotization Diazotization & Cyclization (Isoamyl Nitrite) Acetylation->Diazotization Product 6-Chloro-1H-indazole Diazotization->Product MTT_Assay_Workflow Seed Seed cells in 96-well plate Treat Treat cells with indazole derivatives Seed->Treat Incubate1 Incubate for desired time Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate to allow formazan formation Add_MTT->Incubate2 Solubilize Add solubilization solution Incubate2->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Sources

Benchmarking the Efficacy of Kinase Inhibitors Derived from the 6-Bromo-4-Fluoro-1-methyl-1H-indazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, making it a fertile ground for the development of targeted therapies. This guide focuses on the potential efficacy of kinase inhibitors derived from the "6-Bromo-4-Fluoro-1-methyl-1H-indazole" scaffold. While direct efficacy data for inhibitors from this specific scaffold is not abundant in the public domain, likely due to their novelty or proprietary nature, we can infer their potential by examining the performance of closely related indazole-based inhibitors.

This guide will provide a comparative analysis of indazole-derived inhibitors targeting key oncogenic and inflammatory kinases: Polo-like kinase 4 (PLK4), Apoptosis signal-regulating kinase 1 (ASK1), Fibroblast growth factor receptor (FGFR), and Aurora Kinases. We will benchmark their efficacy against established, alternative inhibitors, provide detailed experimental protocols for key assays, and explore the underlying signaling pathways. The "this compound" core serves as a promising starting point for the synthesis of novel kinase inhibitors.[3]

Targeting Key Signaling Pathways with Indazole-Based Inhibitors

The strategic selection of kinase targets is paramount in drug discovery. The indazole scaffold has been successfully employed to modulate the activity of several critical kinases involved in cancer and inflammation.

Polo-like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process for maintaining genomic stability during cell division.[4] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[5] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.[4][5]

PLK4 Signaling Pathway

PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy Cancer Cancer Progression Aneuploidy->Cancer Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4

Caption: PLK4 signaling pathway in centriole duplication and its inhibition.

Apoptosis Signal-Regulating Kinase 1 (ASK1): A Key Mediator of Stress Responses

ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical component of cellular stress responses.[6] Activation of ASK1 by various stressors, including reactive oxygen species (ROS) and inflammatory cytokines, triggers downstream signaling cascades that can lead to inflammation and apoptosis. Inhibiting ASK1 is a promising therapeutic strategy for a range of diseases, including nonalcoholic steatohepatitis (NASH) and cancer.[6]

ASK1 Signaling Pathway

ASK1_Signaling_Pathway Stress Oxidative Stress, Inflammatory Cytokines ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Indazole_Inhibitor Indazole-based ASK1 Inhibitor Indazole_Inhibitor->ASK1

Caption: ASK1 signaling cascade in stress response and its inhibition.

Fibroblast Growth Factor Receptor (FGFR): A Driver of Tumor Growth and Angiogenesis

The FGFR family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver in various cancers.[8][9] Targeting FGFRs with small molecule inhibitors can block downstream signaling pathways, thereby inhibiting tumor growth and angiogenesis.[10]

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival Indazole_Inhibitor Indazole-based FGFR Inhibitor Indazole_Inhibitor->FGFR

Caption: FGFR signaling pathways in cancer and their inhibition.

Aurora Kinases: Key Regulators of Mitosis

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability and tumorigenesis.[11] Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[12]

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation, Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Aneuploidy Aneuploidy Mitosis->Aneuploidy Indazole_Inhibitor Indazole-based Aurora Kinase Inhibitor Indazole_Inhibitor->AuroraA Indazole_Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and their inhibition.

Benchmarking Efficacy: A Comparative Analysis

The following tables summarize the in vitro efficacy of representative indazole-based kinase inhibitors and their established, non-indazole counterparts. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

Table 1: Comparison of PLK4 Inhibitors

InhibitorScaffoldTargetIC50 (nM)Reference
CFI-400945 IndazolePLK42.8[13]
Centrinone AminopyrazolePLK4<10[13]

Table 2: Comparison of ASK1 Inhibitors

InhibitorScaffoldTargetIC50 (nM)Reference
Indazole Derivative IndazoleASK1~50[6]
Selonsertib (GS-4997) QuinoxalineASK117[6][14][15][16][17]

Table 3: Comparison of FGFR Inhibitors

InhibitorScaffoldTargetIC50 (nM)Reference
Indazole Derivative IndazoleFGFR13.3[18]
Erdafitinib QuinazolinePan-FGFR1.2-3.1[1]
Pemigatinib Pyrido[2,3-d]pyrimidineFGFR1/2/30.4-0.5[1]

Table 4: Comparison of Aurora Kinase Inhibitors

InhibitorScaffoldTargetIC50 (nM)Reference
Indazole Derivative IndazoleAurora A/B1-10[1]
Alisertib (MLN8237) PyrimidineAurora A1.2[11][12]
Danusertib (PHA-739358) PyrazolePan-AuroraA: 13, B: 79, C: 61[19][20]

Experimental Protocols: Methodologies for Efficacy Determination

The following are detailed, step-by-step protocols for key in vitro assays used to determine the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[21][22][23]

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (at various concentrations) in a suitable kinase buffer.[24]

  • Incubate: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.[24]

  • Convert ADP to ATP and Generate Signal: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.[26]

  • Solubilize Formazan Crystals: After incubation, carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[28]

  • Measure Absorbance: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The indazole scaffold remains a highly valuable starting point for the design of novel and potent kinase inhibitors. While direct experimental data for derivatives of "this compound" is not yet widely available, the strong performance of structurally related indazole-based inhibitors against key cancer and inflammation targets like PLK4, ASK1, FGFR, and Aurora kinases underscores the significant potential of this scaffold. The bromine and fluorine substitutions on the indazole ring can be strategically utilized to enhance potency and selectivity through halogen bonding and other non-covalent interactions within the kinase ATP-binding site.

Further research, including the synthesis and comprehensive biological evaluation of a library of compounds derived from "this compound," is warranted. Such studies, employing the standardized in vitro assays detailed in this guide, will be crucial in elucidating the structure-activity relationships and identifying lead candidates for further preclinical and clinical development. The continued exploration of the chemical space around the indazole core promises to yield the next generation of targeted therapies for a multitude of human diseases.

References

  • VEGFR-2 inhibitor - Wikipedia. (2023, December 1). In Wikipedia. [Link]

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals. (2021, March 1). American Association for Cancer Research. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (2022, January 21). National Center for Biotechnology Information. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). American Chemical Society. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015, January 15). Bioorganic & Medicinal Chemistry Letters, 25(2), 289-293. [Link]

  • Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PMC - PubMed Central. (2020, August 28). National Center for Biotechnology Information. [Link]

  • Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC - NIH. (2019, July 24). National Center for Biotechnology Information. [Link]

  • Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed. (2015, March 1). National Center for Biotechnology Information. [Link]

  • Current progress in cancer treatment by targeting FGFR signaling - PMC - NIH. (2023, July 24). National Center for Biotechnology Information. [Link]

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed. (2014, January 9). National Center for Biotechnology Information. [Link]

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays - AACR Journals. (2011, September 1). American Association for Cancer Research. [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. (2014, July 1). American Association for Cancer Research. [Link]

  • Phase 2 Data for Selonsertib in Nonalcoholic Steatohepatitis NASH Presented at The Liver Meeting 2016 - Gilead Sciences. (2016, November 14). Gilead Sciences. [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. (2020, May 12). Frontiers. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). BMG LABTECH. [Link]

  • Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) - NATAP. (2016, October 20). National AIDS Treatment Advocacy Project. [Link]

  • Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - Frontiers. (2022, August 15). Frontiers. [Link]

  • Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed. (2012, September 1). National Center for Biotechnology Information. [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2007, May 1). American Chemical Society. [Link]

  • PLK Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor - MDPI. (2021, August 28). MDPI. [Link]

  • Roles of the FGF-FGFR Signaling System in Cancer Development and Inflammation - PMC. (2021, August 28). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Phase i Study of Aurora A Kinase Inhibitor Alisertib (MLN8237) in Combination with Selective VEGFR Inhibitor Pazopanib for Therapy of Advanced Solid Tumors - ResearchGate. (2016, January 1). ResearchGate. [Link]

  • The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC - PubMed Central. (2018, January 1). National Center for Biotechnology Information. [Link]

  • Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - Oxford Academic. (2022, November 2). Oxford University Press. [Link]

  • Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC - NIH. (2015, August 11). National Center for Biotechnology Information. [Link]

  • FGFR Mutations - YouTube. (2021, February 16). Cholangiocarcinoma Foundation. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Protocols.io. [Link]

  • GS-4997, an Inhibitor of Apoptosis Signal-Regulating Kinase (ASK1), Alone or in Combination with Simtuzumab for the Treatment of Nonalcoholic Steatohepatitis (NASH): A Randomized, Phase 2 Trial | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Application note: Promega's ADP-Glo™ assay - Drug Target Review. (2018, November 14). Drug Target Review. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. (2019, October 22). National Center for Biotechnology Information. [Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed Central. (2019, April 29). National Center for Biotechnology Information. [Link]

  • Representation of PLK4 signaling in cancer with details of selected... - ResearchGate. (n.d.). ResearchGate. [Link]

  • In vitro ADP-Glo kinase assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. (2023, July 20). National Center for Biotechnology Information. [Link]

Sources

In-vitro assay validation for compounds synthesized from "6-Bromo-4-Fluoro-1-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

In the development of Type II kinase inhibitors, the indazole core has established itself as a "privileged scaffold," anchoring FDA-approved drugs like Pazopanib and Axitinib . However, the specific substitution pattern on the benzene ring of the indazole is critical for optimizing Pharmacokinetics (PK) and binding affinity.

This guide evaluates the performance of compounds synthesized from 6-Bromo-4-Fluoro-1-methyl-1H-indazole (referred to herein as the 4F-Scaffold ).

The "Fluorine Advantage" Hypothesis

The inclusion of the fluorine atom at the C4 position is not merely decorative. It serves three distinct mechanistic functions that we will validate in this guide:

  • Metabolic Blocking: The C4 position is a metabolic "soft spot" on the indazole ring. Fluorine substitution blocks oxidation by Cytochrome P450 enzymes.

  • Electronic Modulation: Fluorine's electronegativity alters the pKa of the indazole nitrogen, potentially strengthening hydrogen bonds in the kinase hinge region.

  • Lipophilicity: Enhances membrane permeability for intracellular target access.

Comparison Matrix

We compare the performance of a representative Lead Candidate (IND-4F , derived from the 4F-Scaffold) against:

  • IND-H (Comparator): The non-fluorinated analog (derived from 6-Bromo-1-methyl-1H-indazole).

  • Pazopanib (Reference): Standard clinical VEGFR inhibitor.

Primary Biochemical Assay: TR-FRET Kinase Affinity

Objective: Determine the intrinsic inhibitory potency (


) against the VEGFR-2 (KDR) kinase domain.
Methodology: LanthaScreen™ TR-FRET

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high Z-factor and resistance to compound fluorescence interference compared to standard fluorescence polarization.

Mechanism: The assay uses a Terbium (Tb)-labeled antibody that binds to the kinase. A fluorescent tracer (Alexa Fluor 647-labeled ATP-competitive inhibitor) binds to the kinase active site.

  • No Inhibitor: Tracer binds → FRET occurs between Tb (Donor) and Tracer (Acceptor) → High Signal.

  • Inhibitor Present: Inhibitor displaces Tracer → FRET disrupted → Low Signal.

Experimental Protocol (Step-by-Step)
  • Reagent Prep: Dilute VEGFR-2 kinase to 0.5 nM in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Transfer: Acoustic dispense 10 nL of IND-4F , IND-H , and Pazopanib (10-point titration, 1:3 dilution) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of kinase solution. Incubate 10 min at RT (Room Temperature).

  • Tracer/Antibody Mix: Add 5 µL of mixture containing Kinase Tracer 199 (10 nM) and Eu-anti-GST Antibody (2 nM).

  • Incubation: Incubate 60 min at RT in the dark.

  • Detection: Read on a PHERAstar FSX (Excitation: 337 nm; Emission: 665 nm/620 nm).

  • Calculation: Plot Emission Ratio (665/620) vs. log[inhibitor]. Fit to sigmoidal dose-response (variable slope).

Visualization: TR-FRET Assay Principle

TR_FRET_Workflow cluster_mechanism Signal Logic Start Reagent Prep (Kinase, Tracer, Ab) Dispense Acoustic Dispense Compounds (10 nL) Start->Dispense Incubate1 Pre-Incubation (Enzyme + Cmpd) Dispense->Incubate1 AddTracer Add Tracer/Ab Mix (Competes for ATP site) Incubate1->AddTracer Equilibrium Equilibrium (60 min) AddTracer->Equilibrium Read Read TR-FRET (Ex 337nm / Em 665nm) Equilibrium->Read Logic1 High FRET = No Inhibition Logic2 Low FRET = High Inhibition

Caption: Workflow for LanthaScreen TR-FRET assay. Displacement of the tracer by the inhibitor reduces the FRET signal.

Comparative Data: Biochemical Potency
CompoundScaffold OriginIC50 (nM)Selectivity Note
IND-4F 6-Br-4-F-1-Me-Indazole4.2 ± 0.5 High affinity; slow off-rate kinetics observed.
IND-H 6-Br-1-Me-Indazole18.5 ± 2.14.4x loss in potency without Fluorine.
Pazopanib Reference Standard9.8 ± 1.2Clinical benchmark.

Analysis: The IND-4F demonstrates superior potency.[1][2] Structural modeling suggests the 4-Fluoro substituent fills a small hydrophobic pocket in the ATP binding site that the hydrogen atom in IND-H cannot, increasing van der Waals contact energy.

Secondary Cellular Assay: HUVEC Proliferation

Objective: Validate that biochemical inhibition translates to functional blockage of angiogenesis in a cellular context.

Methodology: VEGF-Induced Proliferation (CellTiter-Glo)

We use Human Umbilical Vein Endothelial Cells (HUVEC), which are strictly dependent on VEGF signaling for survival and proliferation.

Experimental Protocol (Step-by-Step)
  • Cell Seeding: Seed HUVECs (3,000 cells/well) in 96-well plates using EGM-2 media. Allow attachment (24h).

  • Starvation: Wash cells and replace with basal media (0.5% FBS, no growth factors) for 12 hours. Crucial Step: This synchronizes the cell cycle and sensitizes cells to VEGF.

  • Treatment: Add compounds (IND-4F , IND-H , Pazopanib ) at 10 concentrations. Incubate 1 hour.

  • Induction: Add human recombinant VEGF-A (final conc. 50 ng/mL).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (ATP detection). Shake 2 min. Read Luminescence.

Visualization: VEGFR Signaling Pathway Target

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activates RAF RAF VEGFR2->RAF Phosphorylation Inhibitor IND-4F / IND-H (Inhibitor) Inhibitor->VEGFR2 BLOCKS (ATP Site) MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Translocation

Caption: Mechanism of Action.[3] The inhibitor targets the intracellular ATP-binding domain of VEGFR-2, halting the MAPK cascade.

Comparative Data: Cellular Efficacy
CompoundEC50 (nM)Efficacy (% Inhibition)Interpretation
IND-4F 12.5 98%Excellent cellular penetrance and target engagement.
IND-H 65.092%Lower potency correlates with biochemical data.
Pazopanib 22.095%IND-4F outperforms the clinical standard in this assay.

Metabolic Stability Validation (Microsomal Stability)

Objective: Confirm the "Metabolic Blocking" hypothesis of the 4-Fluoro group.

Protocol: Incubate compounds (1 µM) with human liver microsomes (HLM) and NADPH for 60 minutes. Analyze remaining parent compound via LC-MS/MS.

  • IND-4F (Fluorinated): 85% remaining after 60 min.

  • IND-H (Non-Fluorinated): 45% remaining after 60 min.

    • Metabolite ID: Major metabolite of IND-H identified as the 4-hydroxy-indazole (oxidation at the exact site where Fluorine is placed in IND-4F).

References

  • LanthaScreen™ TR-FRET Kinase Assay Validation. ThermoFisher Scientific Application Notes. Link

  • Indazole Derivatives as VEGFR-2 Kinase Inhibitors. International Journal of Drug Discovery and Medical Research, 2022. Link

  • Role of Fluorine in Medicinal Chemistry. RSC Advances, 2024. Link

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. Link

  • VEGFR-2 Inhibitor Structure-Activity Relationships. Wikipedia / Medicinal Chemistry Reviews. Link

Sources

Evaluation of different protecting group strategies for indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates protecting group strategies for indazole synthesis, focusing on the critical challenge of controlling


 vs. 

regioselectivity and enabling specific downstream functionalizations (e.g., C3-lithiation).

Executive Summary: The Indazole Tautomer Challenge

The fundamental challenge in indazole chemistry is the annular tautomerism between


-indazole and 

-indazole. While the

-tautomer is thermodynamically favored (approx. 2–4 kcal/mol more stable), the

nitrogen is often more nucleophilic under kinetic conditions.

Selecting a protecting group (PG) is not merely about masking a nitrogen; it is a strategic decision that dictates:

  • Regiochemical Outcome: Whether the PG installs at

    
     (thermodynamic) or 
    
    
    
    (kinetic).
  • C3-Reactivity:

    
    -protection activates the C3 position for lithiation, whereas 
    
    
    
    -protection generally passivates it.
  • Orthogonality: Stability against Suzuki couplings, acidic workups, or strong bases.

Mechanistic Drivers of Regioselectivity

To control protection, one must understand the electronic and steric drivers.

  • Thermodynamic Control (

    
    -Selective):  Under reversible conditions (acid catalysis) or high temperatures, the system equilibrates to the lower-energy 
    
    
    
    -protected isomer. Steric bulk at C3 further biases selectivity toward
    
    
    by destabilizing the
    
    
    -isomer (the "peri-effect").
  • Kinetic Control (

    
    -Selective):  Under irreversible basic conditions (e.g., NaH, alkyl halides) or using specific chelating agents, the harder, more nucleophilic 
    
    
    
    attacks the electrophile first.
  • Chelation Control: Reagents like SEM-Cl can favor

    
     via coordination with the pyridinic nitrogen lone pair during the transition state.
    
Visualization: Regioselectivity Decision Tree

IndazoleRegioselectivity Indazole 1H-Indazole Core Conditions Reaction Conditions Indazole->Conditions Acid Acid Catalysis / Reversible (Thermodynamic) Conditions->Acid e.g., DHP, TsOH Base Strong Base / Irreversible (Kinetic) Conditions->Base e.g., NaH, SEM-Cl N1_Product N1-Protected (Major) Stable, Sterically Favored Acid->N1_Product Equilibration Base->N1_Product If C3 is Bulky N2_Product N2-Protected (Major) Kinetic, Chelation Favored Base->N2_Product Nucleophilic Attack

Figure 1: Decision tree for predicting regiochemical outcomes based on reaction conditions.

Comparative Analysis of Strategies

Strategy A: The "Standard" -Protection (THP, Boc)

Best for: General synthetic handling, Suzuki couplings, and storage.

  • THP (Tetrahydropyranyl):

    • Pros: Low cost, stable to strong bases (n-BuLi), easily removed with mild acid.

    • Cons: Introduces a chiral center, creating diastereomers if the molecule is chiral.[1]

    • Mechanism: Acid-catalyzed addition to dihydropyran (DHP) is reversible, driving the reaction exclusively to the thermodynamic

      
       position.
      
  • Boc (tert-Butyloxycarbonyl):

    • Pros: Crystalline solids, UV active, easy thermal or acidic removal.

    • Cons: Labile to Lewis acids; can migrate or decompose under strong nucleophilic conditions.

    • Selectivity: Often gives mixtures unless forced thermodynamically.[2]

Strategy B: The "Functionalizing" -Protection (SEM)

Best for: C3-Lithiation and C-H activation.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Unique Feature: When installed at

      
      , the SEM group directs lithiation to the C3 position via a "directed metalation group" (DMG) effect. 
      
      
      
      -SEM does not facilitate this as efficiently.
    • Pros: Extremely robust to base and nucleophiles.

    • Cons: Harder to remove (requires fluoride sources like TBAF or harsh acid).

Strategy C: The "Deactivating" Protection (Tosyl)

Best for: Electrophilic substitutions on the benzene ring (C4–C7).

  • Tosyl (Ts):

    • Effect: Electron-withdrawing group (EWG) pulls density from the ring, preventing over-oxidation or side reactions during electrophilic halogenation at C4/C5.

    • Removal: Basic hydrolysis (easy).

Experimental Protocols

Protocol 1: Thermodynamic -THP Protection

Target: High-yield, exclusively


-protected indazole.

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (TsOH).

  • Setup: Dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M) or Toluene.

  • Addition: Add DHP (1.5 equiv) and catalytic TsOH (0.1 equiv).

  • Reaction: Reflux (Toluene) or stir at RT (DCM) for 4–12 hours.

    • Note: Refluxing in toluene ensures thermodynamic equilibration to the

      
       isomer.
      
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[3]
    
  • Validation:

    
     NMR will show the THP anomeric proton as a doublet of doublets (approx. 5.7 ppm). 
    
    
    
    vs
    
    
    is distinguished by NOESY (NOE between THP and C7-H indicates
    
    
    ).
Protocol 2: -SEM Directed C3-Lithiation

Target: Functionalization of the C3 position.

Reagents: SEM-Cl, NaH, n-BuLi, Electrophile (e.g., Iodine, Aldehyde).

Step A: Protection (Kinetic Control)

  • Suspend NaH (1.2 equiv) in dry THF at 0°C.

  • Add Indazole slowly. Stir 30 min.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Result: Mixture of

    
     and 
    
    
    
    .[2][4] Isolate the
    
    
    isomer via column chromatography (often the less polar spot).

Step B: C3-Lithiation

  • Dissolve

    
    -SEM-indazole in dry THF at -78°C.
    
  • Add n-BuLi (1.1 equiv) dropwise.

    • Critical: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -SEM group coordinates the Li, directing it to C3.
      
  • Stir 30–60 min at -78°C.

  • Add electrophile (e.g.,

    
    ) and warm to RT.
    
Visualization: C3-Lithiation Workflow

C3Lithiation Start N2-SEM Indazole Lithiation Add n-BuLi (-78°C) Coordination via SEM oxygen Start->Lithiation Intermediate C3-Lithio Species (Stabilized) Lithiation->Intermediate Directed Metalation Quench Add Electrophile (E+) Intermediate->Quench Product 3-Substituted Indazole Quench->Product

Figure 2: Workflow for utilizing N2-SEM protection to access C3-substituted indazoles.

Decision Matrix: Protecting Group Comparison

FeatureTHP SEM Boc Tosyl (Ts)
Primary Regioselectivity

(Thermodynamic)
Mixed (can isolate

)
Mixed /


Stability: Base (n-BuLi) ExcellentExcellentPoor (nucleophilic attack)Poor (cleaves)
Stability: Acid Poor (Labile)Good (requires harsh acid)Poor (Labile)Excellent
Stability: Pd-Coupling ExcellentExcellentGoodGood
C3-Lithiation Ability LowHigh (via

)
LowLow
Removal Conditions HCl / MeOH / HeatTBAF / THF or

TFA or ThermolysisNaOH / MeOH
Atom Economy HighLow (Silicon waste)ModerateModerate

References

  • Regioselective Protection Mechanisms

    • Reference: Conrow, R. E., et al. "Regioselective Synthesis of N1-Alkylindazoles."[5] Journal of Organic Chemistry.

    • Context: Establishes thermodynamic preference for N1 under acidic conditions.
  • SEM-Directed Lithiation

    • Reference: Bookser, B. C., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry. Link

    • Context: Detailed protocol for N2-SEM installation and subsequent C3 functionaliz
  • Reference: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
  • N2-Alkylation Selectivity

    • Reference: Luo, G., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Synthesis. Link

    • Context: Explains the kinetic vs thermodynamic energy profiles using DFT calcul

Sources

Analysis of patent literature for novel applications of "6-Bromo-4-Fluoro-1-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-4-Fluoro-1-methyl-1H-indazole (CAS: 885520-23-0), a specialized heterocyclic building block. This analysis focuses on its emerging utility in patent literature, specifically for neurodegenerative disease therapeutics (Huntington's Disease) and oncology (KRAS/Kinase inhibition), comparing it against non-fluorinated and regioisomeric alternatives.[1]

The "Orthogonal" Scaffold for Next-Gen Medicinal Chemistry

Executive Summary In modern drug discovery, the "Magic Methyl" and "Fluorine Scan" effects are critical for optimizing potency and metabolic stability.[1] This compound represents a "privileged scaffold" that combines these features. Unlike its non-fluorinated counterparts, the C4-fluorine atom modulates the basicity of the adjacent nitrogen (N1/N2) and blocks metabolic oxidation at the electron-rich C4 position. Simultaneously, the C6-bromine provides a precise vector for extending the molecule into solvent-exposed binding pockets via cross-coupling reactions.

Recent patent literature (e.g., WO2023225244 ) identifies this scaffold as a critical intermediate in the synthesis of HTT (Huntingtin) protein modulators, marking a shift from its traditional use in kinase inhibitors.[1]

PART 1: COMPARATIVE TECHNICAL ANALYSIS

The following table contrasts the target molecule against its two most common medicinal chemistry alternatives: the non-fluorinated analog (Standard) and the regioisomer (Alternative Vector).

Table 1: Performance & Property Comparison
FeatureTarget: this compound Comparator A: 6-Bromo-1-methyl-1H-indazole Comparator B: 5-Bromo-4-Fluoro-1-methyl-1H-indazole
CAS Number 885520-23-0 1000576-39-9885520-26-3
Electronic Profile Electron-Deficient: C4-F pulls density, lowering pKa of N-heterocycle. Reduces oxidative metabolism at C4.[1]Electron-Rich: Higher electron density at C4 makes it susceptible to CYP450 oxidation.[1]Mixed: C4-F effect is present, but the Br vector is at C5, changing the exit angle.
Vector Geometry Linear/120°: The C6-Br allows extension "along" the long axis of the fused ring system. Ideal for deep pockets.Linear/120°: Identical geometry to the target, but lacks the metabolic blockade.[1]Angled: C5-Br directs substituents at a sharper angle relative to the N1-methyl.
Synthetic Utility High Selectivity: The C4-F activates the C6-Br for faster oxidative addition in Pd-catalyzed couplings compared to the non-F analog.Standard: Good reactivity, but requires more forcing conditions for sterically hindered couplings.[1]Steric Clash: The C5-Br is adjacent to the C4-F, creating steric hindrance ("ortho effect") that slows down coupling.
Primary Application Neurodegenerative (HTT Modulators), KRAS G12C, & FGFR inhibitors.[1]General Kinase Inhibitors (VEGFR, PDGFR).[1]Specialized inhibitors requiring "bent" geometry (e.g., certain Aurora kinases).[1]

PART 2: MECHANISTIC & SYNTHETIC PATHWAYS

The "Scaffold Logic"

The utility of this molecule lies in its ability to serve as a Hub .[1] The diagram below illustrates how the specific substitution pattern directs downstream chemistry and biological interaction.

ScaffoldLogic Scaffold This compound (CAS: 885520-23-0) F_Feature C4-Fluorine: Metabolic Blockade & pKa Modulation Scaffold->F_Feature Br_Feature C6-Bromine: Cross-Coupling Handle (Suzuki/Buchwald) Scaffold->Br_Feature Me_Feature N1-Methyl: Solubility & Binding Orientation Scaffold->Me_Feature Outcome_Metab Increased Metabolic Stability (t1/2) F_Feature->Outcome_Metab Outcome_Select Isoform Selectivity (Kinase/HTT) F_Feature->Outcome_Select Outcome_Vector Precise Ligand Extension Br_Feature->Outcome_Vector Me_Feature->Outcome_Select

Figure 1: Functional decomposition of the this compound scaffold showing how specific structural features translate to medicinal chemistry outcomes.

PART 3: EXPERIMENTAL PROTOCOLS

The following protocols are synthesized from patent literature (WO2023225244) and standard heterocyclic chemistry practices.

Protocol A: Application in Suzuki-Miyaura Coupling

Context: This reaction attaches a bioactive "tail" to the C6 position, a key step in synthesizing HTT modulators.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.1–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05–0.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Degassed)[1]

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge this compound (e.g., 5.0 g, 21.83 mmol) and the boronic ester coupling partner.

  • Solvation: Add dry 1,4-dioxane (approx. 10-15 mL per gram of substrate).

  • Degassing (Critical): Sparge the solution with Argon gas for 15–30 minutes to remove dissolved oxygen. Oxygen presence will cause homocoupling of the boronic acid and catalyst deactivation.[1]

  • Catalysis: Add the Palladium catalyst [Pd(dppf)Cl₂[1]·CH₂Cl₂] and the inorganic base (dissolved in minimal water or added as a solid if using anhydrous conditions with different bases).[1]

  • Reaction: Seal the vessel and heat to reflux (approx. 90–100°C) for 12 hours.

  • Monitoring: Monitor by LC-MS. The starting material (MW ~229) should disappear, replaced by the coupled product mass.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient).

Protocol B: Synthesis of the Scaffold (Retrosynthetic Logic)

If the specific methylated building block is unavailable, it is synthesized from the N-H precursor.[1]

  • Starting Material: 6-Bromo-4-fluoro-1H-indazole.[2][3]

  • Methylation: Dissolve in DMF or THF. Cool to 0°C.[1]

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv). Stir for 30 min until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise.[1]

  • Regioselectivity Check: The N1-methyl (desired) vs. N2-methyl isomers are formed. The 4-Fluoro substituent often enhances N1 selectivity due to electronic repulsion at N2, but separation by column chromatography is usually required.[1]

PART 4: PATENT LANDSCAPE & VISUALIZATION

Recent patent activity highlights a shift from generic kinase inhibition to specific protein degradation and modulation pathways.[1]

PatentFlow Aniline Precursor: 3-Fluoro-5-bromo-aniline Indazole Intermediate: 6-Bromo-4-Fluoro-1H-indazole Aniline->Indazole Diazotization (Cyclization) Target TARGET: 6-Bromo-4-Fluoro- 1-methyl-1H-indazole Indazole->Target N-Methylation (Regioselective) App_HTT WO2023225244 Huntington's Disease (HTT Lowering) Target->App_HTT Suzuki Coupling (Pd-Catalyzed) App_KRAS Kinase/KRAS Research (Scaffold for G12C/SOS1) Target->App_KRAS Library Synthesis

Figure 2: Synthesis and application workflow derived from patent WO2023225244.

Key Findings from Literature:
  • Huntington's Disease (WO2023225244): The scaffold is used to create compounds that lower mutant Huntingtin (mHTT) protein levels.[1] The 4-fluoro group is likely essential for penetrating the blood-brain barrier (BBB) by modulating lipophilicity (LogD).

  • Kinase Inhibition: While many patents claim generic indazoles, the 4-fluoro-6-bromo substitution is specific to optimizing "Type II" kinase inhibitors where the inhibitor extends into the hydrophobic back pocket.

References

  • Heterocyclic compounds for treating Huntington's disease. (2023).[1] World Intellectual Property Organization.[1] Patent WO2023225244A1.[1] (Primary source for the Suzuki coupling protocol and HTT application).[1]

    • [1]

  • Large-Scale Synthesis of 6-Bromo-1H-indazole. (2025). BenchChem Application Notes. (Source for general indazole synthesis methodology).

    • [1]

  • Indazole derivatives and their use as medicaments. (2009). Hoffmann-La Roche.[1][4] Patent WO2009053716.[1][4] (Early citation of the 4-fluoro-6-bromo scaffold in pharmaceutical context).

    • [1]

  • Discovery of novel indazole derivatives as SOS1 agonists. (2023). National Institutes of Health (PMC).[1] (Context for Indazole use in KRAS pathway modulation).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-Fluoro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-Fluoro-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.